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  • Product: 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride
  • CAS: 1185103-69-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a key pharmacophore found in a variety of clinically used drugs.[1] The basicity of molecules is a fundamental physicochemical property that governs their solubility, membrane permeability, and target engagement. As a dihydrochloride salt, 1-Propyl-1H-pyrazol-4-ylamine is formulated to enhance its aqueous solubility and stability, making it amenable to use in biological assays and as a versatile building block in organic synthesis.

This guide provides a comprehensive overview of the basic properties of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, including its synthesis, a discussion of its basic centers, and detailed protocols for the experimental determination of its pKa and solubility.

Physicochemical and Basic Properties

The properties of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride are summarized in the table below.

PropertyValueSource
IUPAC Name 1-propyl-1H-pyrazol-4-amine;dihydrochlorideN/A
CAS Number 1185103-69-8[2]
Molecular Formula C₆H₁₃Cl₂N₃
Molecular Weight 198.09 g/mol
Form Solid
Understanding the Basicity of 1-Propyl-1H-pyrazol-4-ylamine

The basicity of 1-Propyl-1H-pyrazol-4-ylamine arises from the lone pairs of electrons on its three nitrogen atoms: the two nitrogens in the pyrazole ring (N1 and N2) and the exocyclic amino group at the C4 position. The dihydrochloride salt form indicates that two of these basic centers are protonated.

  • Pyrazole Ring Nitrogens: The pyrazole ring itself is a weak base. The N2 nitrogen is considered the primary basic center of the pyrazole ring, while the N1 nitrogen's lone pair is involved in the aromatic sextet, making it significantly less basic.[3]

  • Exocyclic Amino Group: The 4-amino group is a primary amine and is expected to be the most basic center in the molecule.

The protonation equilibria are illustrated in the diagram below.

G Mol_H2 Diprotonated (Dihydrochloride Salt) Mol_H1 Monoprotonated Mol_H2->Mol_H1 -H+ (pKa1) Mol_Free Free Base Mol_H1->Mol_Free -H+ (pKa2)

Caption: Protonation equilibria of 1-Propyl-1H-pyrazol-4-ylamine.

Synthesis and Characterization

A common and effective method for the synthesis of aminopyrazoles is the reduction of the corresponding nitropyrazole.[4] A plausible synthetic route to 1-Propyl-1H-pyrazol-4-ylamine is outlined below.

Proposed Synthetic Workflow

G Start 4-Nitro-1H-pyrazole Step1 N-propylation Start->Step1 Intermediate1 1-Propyl-4-nitro-1H-pyrazole Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 1-Propyl-1H-pyrazol-4-ylamine (Free Base) Step2->Intermediate2 Step3 Salt Formation (HCl in Ether) Intermediate2->Step3 End 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride Step3->End

Caption: Proposed synthetic workflow for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1-Propyl-4-nitro-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add potassium carbonate (1.5 equivalents).

  • To this suspension, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-propyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Propyl-1H-pyrazol-4-ylamine (Free Base)

  • Dissolve 1-propyl-4-nitro-1H-pyrazole (1 equivalent) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 1-propyl-1H-pyrazol-4-ylamine as the free base.

Step 3: Formation of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

  • Dissolve the crude 1-propyl-1H-pyrazol-4-ylamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-propyl-1H-pyrazol-4-ylamine dihydrochloride.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Determination of Basic Properties

Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Workflow for Potentiometric Titration

G Start Prepare a ~0.01 M solution of the dihydrochloride salt in water Step1 Calibrate pH meter with standard buffers Start->Step1 Step2 Titrate with standardized ~0.1 M NaOH solution Step1->Step2 Step3 Record pH after each addition of titrant Step2->Step3 Step4 Plot pH vs. volume of NaOH added Step3->Step4 Step5 Determine equivalence points from the derivative of the titration curve Step4->Step5 Step6 Calculate pKa values at half-equivalence points Step5->Step6 End Report pKa1 and pKa2 Step6->End

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 0.1 mmol of 1-propyl-1H-pyrazol-4-ylamine dihydrochloride and dissolve it in 10 mL of deionized water.

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing standardized ~0.1 M NaOH.

  • Titration: Add the NaOH solution in small increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points can be determined from the inflection points of the curve, which are more accurately found by plotting the first or second derivative of the titration curve.

  • pKa Calculation: The pKa values are equal to the pH at the half-equivalence points.

Protocol for pKa Determination by UV-Vis Spectroscopy

This method is useful for compounds with a chromophore near the ionizing center, as the UV-Vis absorbance will change with pH.[5][6]

Step-by-Step Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to a final constant concentration.

  • Spectral Acquisition: Record the UV-Vis spectrum for each buffered solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Protocol for Aqueous Solubility Determination
  • Sample Preparation: Add an excess amount of 1-propyl-1H-pyrazol-4-ylamine dihydrochloride to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC with UV detection or quantitative NMR.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Safety and Handling

Based on the safety data for related aminopyrazoles, the following precautions are recommended.[7][8][9]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1] 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, as a functionalized pyrazole, serves as a valuable building block for the synthesis of more complex molecules. The primary amino group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of other nitrogen-containing heterocycles. This allows for the exploration of chemical space in the development of novel therapeutic agents.

References

  • PubChem. 1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

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  • Wikipedia. Sildenafil. [Link]

  • PubChem. Pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]

  • PubChem. Pyrazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • National Institutes of Health. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

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Exploratory

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride molecular weight

An In-depth Technical Guide to 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride for Researchers and Drug Development Professionals Introduction Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile chemical nature and ability to interact with a wide range of biological targets have established them as a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet highly valuable, member of this family: 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride. As a bifunctional molecule, featuring a reactive primary amine and a customizable pyrazole core, it serves as a critical starting material and building block for the synthesis of complex pharmaceutical compounds. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and scientists in the field of drug development.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a compound dictate its suitability for specific applications in synthesis and its behavior in biological systems. 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is the salt form of the free base, which enhances its solubility in aqueous media, a desirable trait for many experimental and formulation processes.

Molecular Weight Calculation

The molecular weight of the dihydrochloride salt is determined by the sum of the molecular weight of the free base (1-Propyl-1H-pyrazol-4-ylamine) and two equivalents of hydrogen chloride (HCl).

  • Free Base (C₆H₁₁N₃):

    • Carbon (C): 6 x 12.011 amu = 72.066 amu[2][3][4]

    • Hydrogen (H): 11 x 1.008 amu = 11.088 amu[1][5][6]

    • Nitrogen (N): 3 x 14.007 amu = 42.021 amu[7][8]

    • Total Molecular Weight of Free Base: 125.175 g/mol (This is consistent with the molecular weight of its isomer, 1-Propyl-1H-pyrazol-3-amine, which is reported as 125.172 g/mol )[9]

  • Dihydrochloride Salt (C₆H₁₁N₃ · 2HCl):

    • Molecular Weight of HCl: 1.008 amu (H) + 35.45 amu (Cl) = 36.458 g/mol [10][11][12]

    • Total Molecular Weight of Dihydrochloride Salt: 125.175 + (2 * 36.458) = 198.091 g/mol

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₃Cl₂N₃Calculated
Molecular Weight 198.091 g/mol Calculated
Free Base Formula C₆H₁₁N₃[9]
Free Base MW 125.175 g/mol Calculated
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolGeneral Knowledge

Synthesis and Reaction Chemistry

The synthesis of 1-substituted-4-aminopyrazoles is a well-established process in organic chemistry, often starting from readily available precursors. A common synthetic strategy involves the construction of the pyrazole ring followed by functional group manipulations.

General Synthetic Workflow

A representative synthesis for a compound like 1-Propyl-1H-pyrazol-4-ylamine typically begins with the formation of a 4-nitropyrazole intermediate, which is subsequently reduced to the desired 4-amino functionality.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Starting Material (e.g., 1-Propyl-1H-pyrazole) C 1-Propyl-4-nitro-1H-pyrazole A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E 1-Propyl-1H-pyrazol-4-ylamine (Free Base) C->E Reduction D Reducing Agent (e.g., H₂, Pd/C or SnCl₂) D->E G 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride E->G Acidification F Hydrochloric Acid (HCl) in a suitable solvent (e.g., Ether or IPA) F->G

Caption: General synthetic workflow for 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride.

Experimental Considerations
  • Ring Formation/Substitution : The initial pyrazole can be synthesized through various methods, such as the reaction of a hydrazine with a 1,3-dicarbonyl compound.[13] For N-alkylation, a propyl halide would be reacted with pyrazole under basic conditions. The subsequent nitration at the 4-position is a standard electrophilic aromatic substitution.

  • Reduction of the Nitro Group : The conversion of the 4-nitro group to a 4-amino group is a critical step. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) is a clean and efficient method. Alternative methods, such as using tin(II) chloride in acidic conditions, can also be employed. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

  • Salt Formation : The final step involves dissolving the free base in a suitable organic solvent and adding a solution of hydrogen chloride. The dihydrochloride salt typically precipitates out of the solution and can be isolated by filtration. The use of two equivalents of HCl ensures that both the primary amine and one of the pyrazole nitrogens are protonated.

Applications in Drug Discovery and Development

The pyrazole nucleus is a key feature in many FDA-approved drugs, highlighting its importance as a pharmacophore. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]

Role as a Chemical Building Block

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. The primary amine at the 4-position serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecules. For instance, it can be acylated, alkylated, or used in reductive amination reactions to build libraries of compounds for high-throughput screening.

Target Pathways and Mechanism of Action

Many pyrazole-containing drugs function as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer and inflammatory disorders. The pyrazole scaffold can act as a hinge-binding motif, anchoring the inhibitor molecule into the ATP-binding pocket of the kinase.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds P1 Intracellular Signaling Cascade (e.g., RAS/MAPK) Receptor->P1 Activates P2 Gene Transcription P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Drug Pyrazole-based Kinase Inhibitor Drug->Receptor Inhibits (ATP-competitive)

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based drug.

The 1-propyl group can be tailored to occupy a specific hydrophobic pocket within the target protein, while modifications at the 4-amino position can extend into other regions to enhance potency and selectivity. This modular nature makes 1-Propyl-1H-pyrazol-4-ylamine a valuable starting point for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[14]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16] The compound may be light-sensitive or hygroscopic, so storage in a dark, desiccated environment is recommended.

  • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a compound of significant interest to the scientific and drug development communities. Its defined chemical structure, accessible synthesis, and, most importantly, its versatile functional groups make it an ideal scaffold for the development of novel therapeutic agents. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond. The continued exploration of derivatives from this and similar pyrazole building blocks holds great promise for the future of medicine.

References

  • Vertex AI Search. (n.d.). 1-Propyl-1H-pyrazol-4-amine hydrochloride.
  • PubChem. (n.d.). 1H-Pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (n.d.). 1-Propyl-1H-Pyrazol-3-Amine.
  • Royal Society of Chemistry. (n.d.). Chlorine. Periodic Table. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024). Carbon. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024). Nitrogen. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024). Hydrogen. Retrieved January 23, 2026, from [Link]

  • American Chemistry Council. (n.d.). Chlorine Facts. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. Periodic Table. Retrieved January 23, 2026, from [Link]

  • Asif, M. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved January 23, 2026, from [Link]

  • Westfield State University. (n.d.). Atomic/Molar mass. Retrieved January 23, 2026, from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Quora. (2017). What is the atomic mass of carbon?. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 23, 2026, from [Link]

  • Quora. (2023). What is the mass of hydrogen?. Retrieved January 23, 2026, from [Link]

  • Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. Retrieved January 23, 2026, from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This in-depth guide details a robust and well-established pathway for the synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details a robust and well-established pathway for the synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, a key intermediate in pharmaceutical research and development. The presented methodology is grounded in fundamental organic chemistry principles and supported by established literature, ensuring scientific integrity and reproducibility.

Introduction

1-Propyl-1H-pyrazol-4-ylamine and its derivatives are significant building blocks in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for designing compounds with diverse pharmacological activities. The 4-amino substitution provides a crucial handle for further functionalization, making this compound a valuable starting material for the synthesis of more complex molecules. This guide provides a detailed, step-by-step synthesis pathway, elucidating the rationale behind each procedural choice to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategy

The synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride logically proceeds through a two-step sequence starting from the commercially available 4-nitropyrazole. This strategy is both efficient and cost-effective, relying on well-understood and scalable chemical transformations.

The core transformations are:

  • N-Propylation: Selective alkylation of the pyrazole ring at the N1 position with a suitable propylating agent.

  • Nitro Group Reduction: Conversion of the nitro group at the C4 position to the corresponding primary amine.

  • Salt Formation: Conversion of the final amine product to its more stable dihydrochloride salt.

Retrosynthesis Target 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride Amine 1-Propyl-1H-pyrazol-4-ylamine Target->Amine Salt Formation Nitro_Propyl 1-Propyl-4-nitro-1H-pyrazole Amine->Nitro_Propyl Nitro Reduction Nitro_Pyrazole 4-Nitropyrazole Nitro_Propyl->Nitro_Pyrazole N-Propylation Starting_Material Pyrazole Nitro_Pyrazole->Starting_Material Nitration

Caption: Retrosynthetic analysis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Synthetic Pathway and Experimental Protocols

The overall synthetic pathway is depicted below, followed by detailed experimental procedures for each step.

Synthesis_Pathway cluster_step1 Step 1: N-Propylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Salt Formation Nitro_Pyrazole 4-Nitropyrazole Nitro_Propyl 1-Propyl-4-nitro-1H-pyrazole Nitro_Pyrazole->Nitro_Propyl Propyl_Bromide 1-Bromopropane (or other propylating agent) Propyl_Bromide->Nitro_Propyl Base Base (e.g., K2CO3, Cs2CO3) Base->Nitro_Propyl Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->Nitro_Propyl Amine 1-Propyl-1H-pyrazol-4-ylamine Nitro_Propyl->Amine Reducing_Agent Reducing Agent (e.g., Pd/C, H2 or Ammonium Formate) Reducing_Agent->Amine Solvent2 Solvent (e.g., Methanol, Ethanol) Solvent2->Amine Target 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride Amine->Target HCl HCl in solvent (e.g., Dioxane, Ether) HCl->Target

Caption: Overall synthetic pathway for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Part 1: Synthesis of 1-Propyl-4-nitro-1H-pyrazole

The initial step involves the N-alkylation of 4-nitropyrazole. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. However, for many pyrazole systems, alkylation predominantly occurs at the N1 position, especially with less sterically hindered alkylating agents. The choice of base and solvent is crucial for achieving high yield and selectivity.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1 - 1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-propyl-4-nitro-1H-pyrazole.

Reagent/SolventMolar Ratio/VolumePurpose
4-Nitropyrazole1.0 eqStarting material
1-Bromopropane1.1 - 1.2 eqPropylating agent
Potassium Carbonate1.1 - 1.5 eqBase to deprotonate the pyrazole
DMF or AcetonitrileSufficient volumeReaction solvent
Part 2: Synthesis of 1-Propyl-1H-pyrazol-4-ylamine

The reduction of the nitro group to a primary amine is a common and reliable transformation in organic synthesis. Catalytic hydrogenation is a preferred method due to its clean nature and high yields.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-propyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent, typically methanol or ethanol.

  • Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved using a balloon filled with hydrogen gas for small-scale reactions or a Parr hydrogenator for larger scales. Alternatively, transfer hydrogenation using ammonium formate as the hydrogen source can be employed.[2]

  • Reaction Monitoring: The reaction is stirred at room temperature until the starting material is completely consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude 1-propyl-1H-pyrazol-4-ylamine. This product is often used in the next step without further purification.

Reagent/SolventMolar Ratio/VolumePurpose
1-Propyl-4-nitro-1H-pyrazole1.0 eqStarting material
Palladium on Carbon (10%)5-10 mol%Catalyst for hydrogenation
Hydrogen Gas or Ammonium FormateExcessReducing agent
Methanol or EthanolSufficient volumeReaction solvent
Part 3: Formation of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

The final step involves the conversion of the synthesized amine into its dihydrochloride salt. This is often done to improve the stability and handling characteristics of the compound.

Experimental Protocol:

  • Salt Formation: Dissolve the crude 1-propyl-1H-pyrazol-4-ylamine in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: To this solution, add a solution of hydrochloric acid (HCl) in a non-protic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.

  • Precipitation and Isolation: The dihydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford the final product, 1-propyl-1H-pyrazol-4-ylamine dihydrochloride.

Reagent/SolventMolar Ratio/VolumePurpose
1-Propyl-1H-pyrazol-4-ylamine1.0 eqAmine base
HCl in solvent> 2.0 eqAcid for salt formation
Diethyl Ether/DioxaneSufficient volumeReaction and precipitation solvent

Conclusion

The synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride can be reliably achieved through a three-step process involving N-propylation of 4-nitropyrazole, followed by catalytic hydrogenation of the nitro group, and subsequent formation of the dihydrochloride salt. The described protocols are based on established chemical principles and provide a solid foundation for researchers in the field of medicinal and materials chemistry. Careful execution and monitoring of each step are key to obtaining the desired product in high yield and purity.

References

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. Available at: [Link]

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed Central. Available at: [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]

  • Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. - ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sildenafil - Wikipedia. Available at: [Link]

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  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
  • Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Profiling of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous solubility of the compound 1-Propyl-1H-pyrazol-4-ylamine dihydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous solubility of the compound 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. In the absence of extensive public data for this specific molecule, this document serves as a practical whitepaper, detailing the requisite methodologies, theoretical underpinnings, and data interpretation strategies necessary for a robust solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a substituted pyrazole derivative. As with any potential therapeutic agent, its aqueous solubility is a cornerstone of its developability profile. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to unreliable results in preclinical assays.[1] Therefore, a precise and comprehensive understanding of this compound's solubility characteristics is paramount for any research and development program.

This guide will delineate the experimental pathways to determine two key solubility parameters: thermodynamic solubility and kinetic solubility . The distinction is not merely academic; it has profound implications for predicting a compound's behavior in vivo.[2] We will explore these concepts and provide validated, step-by-step protocols to empower researchers to generate high-quality, reproducible solubility data.

Physicochemical Properties of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride

A foundational understanding of the molecule's basic properties is essential before commencing any experimental work.

PropertyValueSource
Molecular Formula C₆H₁₃Cl₂N₃[3]
Molecular Weight 198.09 g/mol [3]
SMILES NC1=CN(CCC)N=C1.[H]Cl.[H]Cl[3]
CAS Number 1185103-69-8[3]

These data are crucial for preparing stock solutions and interpreting experimental results on a molar basis. The dihydrochloride salt form suggests that the compound's solubility will be pH-dependent.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the difference between kinetic and thermodynamic solubility is fundamental to designing meaningful experiments and correctly interpreting the results.

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[4] This is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours or more).[5][6] The resulting value is crucial for formulation development and understanding the compound's intrinsic properties.

  • Kinetic Solubility , in contrast, is often measured in high-throughput screening settings. It reflects the concentration at which a compound, typically introduced from a concentrated organic stock solution (like DMSO), begins to precipitate out of an aqueous medium.[5] This measurement is influenced by the rate of dissolution versus the rate of precipitation and can often yield a value higher than the thermodynamic solubility due to the formation of supersaturated solutions.[6] While less representative of true equilibrium, it is a valuable tool for the rapid screening of large numbers of compounds in early discovery phases.[2][7]

Experimental Protocols for Solubility Determination

This section provides detailed, self-validating protocols for determining the solubility of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Thermodynamic Solubility: The Shake-Flask Method

This "gold standard" method measures the equilibrium solubility. The protocol is designed to ensure that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_incubation Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid compound B Add to vial with known volume of buffer A->B C Seal vial and shake at constant temperature (e.g., 25°C or 37°C) B->C D Incubate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm PVDF filter or centrifuge at high speed F->G I Analyze filtrate by HPLC-UV G->I H Prepare calibration standards H->I J Quantify concentration against calibration curve I->J G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Detection cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO C Add small aliquots of DMSO stock to buffer to create a concentration range A->C B Dispense aqueous buffer (e.g., PBS pH 7.4) into a 96-well plate B->C D (Final DMSO concentration should be low, e.g., <2%) C->D E Seal and shake plate for 1.5-2 hours at room temperature F Measure turbidity using a nephelometer or absorbance at a high wavelength (e.g., 620 nm) E->F G Plot turbidity/absorbance vs. concentration F->G H Determine the concentration at which precipitation occurs (the inflection point) G->H

Caption: High-Throughput Kinetic Solubility Workflow.

Detailed Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells.

  • Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer-containing wells to create a serial dilution. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects. [4]4. Incubation: Seal the plate and shake at room temperature for approximately 1.5 to 2 hours. [5]5. Detection: Measure the turbidity of each well using a plate-based nephelometer, which measures scattered light. [7]Alternatively, an absorbance plate reader can be used to measure light absorbance at a wavelength where the compound does not absorb (e.g., 620-650 nm), as an indirect measure of precipitation.

  • Data Analysis: Plot the measured signal (nephelometry or absorbance) against the compound concentration. The concentration at which a sharp increase in the signal is observed is reported as the kinetic solubility.

Analytical Quantification: RP-HPLC-UV Method

Accurate quantification of the dissolved compound is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and reliable approach for pyrazole derivatives. [8][9] Proposed HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for many small organic molecules. [8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN)TFA acts as an ion-pairing agent to improve peak shape for basic compounds like amines. [9]ACN is a common organic modifier.
Gradient Start with a high percentage of A, then ramp up B to elute the compound. A typical starting point could be 5% B, ramping to 95% B over 10 minutes.A gradient is often necessary to ensure good peak shape and elution of the compound of interest while clearing the column of any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. [8]
Detection Wavelength Scan from 200-400 nm to find λmax. A starting point could be ~210 nm or ~254 nm.The pyrazole ring system is expected to have UV absorbance. An initial scan will determine the optimal wavelength for maximum sensitivity.
Injection Volume 5-10 µLA small volume is sufficient for sensitive detection and avoids column overloading.

Self-Validation: This method must be validated by preparing a calibration curve with known concentrations of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. The curve should demonstrate good linearity (R² > 0.99) over the expected concentration range of the solubility samples. [8]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Example Data Table:

MediumpHTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)Measured Solubility (µM)
PBS7.425Thermodynamic[Insert Data][Insert Data]
FaSSIF6.537Thermodynamic[Insert Data][Insert Data]
FeSSIF5.037Thermodynamic[Insert Data][Insert Data]
PBS7.425Kinetic[Insert Data][Insert Data]

Interpretation: The collected data will provide a comprehensive solubility profile. For instance, a significantly higher solubility in FeSSIF compared to FaSSIF would suggest a potential positive food effect on the drug's absorption. [10]A large discrepancy between kinetic and thermodynamic solubility may indicate a high propensity for the compound to form supersaturated solutions, which can be a risk for precipitation upon oral administration.

References

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • Sivakumar, A., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • White, K., & Presley, C. Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Igbokwe, N. N., et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Derivative. SEPARATION SCIENCE PLUS. [Link]

  • PubChem. 1H-pyrazol-4-amine. [Link]

  • Green, C., McKee, S., & Saunders, K. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Dressman, J., et al. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Boni, J. E., et al. Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. [Link]

  • Al-Majdhoub, M. M., et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • Chemsrc. 1-Propyl-1H-Pyrazol-3-Amine. [Link]

  • PubChem. Pyrazole. [Link]

  • PubChem. Pyrazol-3-ylamine. [Link]

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Foundational

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Predicted Spectral Data of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride Introduction 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a substituted pyrazole derivative of interest to r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectral Data of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

Introduction

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for elucidating and confirming the structure of such molecules.

Molecular Structure and Protonation

1-Propyl-1H-pyrazol-4-ylamine possesses two basic centers: the 4-amino group and the N2 nitrogen of the pyrazole ring. In the presence of two equivalents of hydrochloric acid, both of these sites are expected to be protonated, forming the dihydrochloride salt. This double protonation will have a significant impact on the molecule's electronic structure and, consequently, its spectral characteristics. The positive charges will lead to a general downfield shift of nearby proton and carbon signals in the NMR spectra.

Caption: Predicted structure of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is predicted to exhibit distinct signals corresponding to the protons on the pyrazole ring, the propyl chain, and the ammonium group. Due to the presence of exchangeable protons on the ammonium group and the protonated pyrazole ring, a solvent such as DMSO-d₆ is recommended for analysis to ensure these signals are observed.[1]

Causality of Predicted Chemical Shifts:

  • Pyrazole Protons (H3, H5): The protons on the pyrazole ring are in an electron-deficient environment due to the aromaticity and the presence of two nitrogen atoms. The positive charge on the adjacent N2 atom will further deshield these protons, causing them to appear at a relatively downfield chemical shift.

  • Propyl Group Protons: The protons of the propyl group will show characteristic aliphatic signals. The CH₂ group attached to N1 will be the most downfield of the three due to the inductive effect of the nitrogen atom. The terminal CH₃ group will be the most upfield.

  • Ammonium Protons: The protons of the NH₃⁺ group are expected to be significantly downfield due to the positive charge and will likely appear as a broad singlet. Their chemical shift can be highly variable depending on concentration and temperature.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H38.0 - 8.4Singlet1H
H57.8 - 8.2Singlet1H
N-CH₂ (Propyl)4.1 - 4.4Triplet2H
CH₂-CH₂-CH₃ (Propyl)1.7 - 2.0Sextet2H
CH₃ (Propyl)0.8 - 1.1Triplet3H
-N⁺H₃9.0 - 11.0Broad Singlet3H
N⁺-H (Pyrazole)13.0 - 15.0Broad Singlet1H
Standard Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the instrument to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K).

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Causality of Predicted Chemical Shifts:

  • Pyrazole Carbons (C3, C4, C5): These aromatic carbons will appear in the downfield region. C4, being attached to the electron-withdrawing ammonium group, is expected to be significantly downfield. C3 and C5 will also be downfield due to their position in the heterocyclic ring.

  • Propyl Carbons: The chemical shifts of the propyl carbons will be in the aliphatic region. The carbon attached to N1 will be the most deshielded.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C3135 - 140
C4115 - 120
C5130 - 135
N-CH₂ (Propyl)48 - 52
CH₂-CH₂-CH₃ (Propyl)22 - 26
CH₃ (Propyl)10 - 13
Standard Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrument Setup: Use a broadband probe on a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C.

  • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[2]

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry will be performed on the free base, 1-Propyl-1H-pyrazol-4-ylamine, as the dihydrochloride salt is not suitable for typical EI-MS. The predicted fragmentation pattern is based on the stability of the resulting ions and known fragmentation pathways of N-alkyl pyrazoles.[3][4]

Predicted Fragmentation Pathway: The molecular ion of the free base is expected at m/z 125. The primary fragmentation is likely to be the loss of an ethyl radical from the propyl group (α-cleavage to the pyrazole ring), leading to a stable ion. Another significant fragmentation pathway for N-alkyl heterocycles is the loss of an alkene via a McLafferty-type rearrangement, if sterically possible, or through other rearrangement mechanisms.

Fragmentation_Pathway M [C₆H₁₁N₃]⁺˙ m/z = 125 (Molecular Ion) F1 [C₄H₈N₃]⁺ m/z = 98 M->F1 - C₂H₅˙ (Loss of ethyl radical) F2 [C₃H₅N₂]⁺ m/z = 69 M->F2 - C₃H₆ (Loss of propene)

Sources

Exploratory

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride as a research chemical

An In-depth Technical Guide to 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride for Research and Development Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride for Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride. While specific data on the dihydrochloride salt is limited in publicly available literature, this document consolidates information on the parent amine and related pyrazole derivatives to provide a foundational understanding and practical guidance for its use as a research chemical.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents.[1][2][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[1][3][4][5] The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets underpins its success in drug discovery.[4]

1-Propyl-1H-pyrazol-4-ylamine belongs to the class of 4-aminopyrazoles, which are valuable building blocks in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.[6] The dihydrochloride salt form is intended to enhance solubility and stability, facilitating its use in biological assays and further chemical modifications.

Physicochemical Properties and Data

Detailed experimental data for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is not extensively reported. However, we can infer its likely properties based on the parent compound and related salts.

PropertyValue (for related compounds)Source
Molecular Formula C6H11N3 (free base)[7]
Molecular Weight 125.17 g/mol (free base)[7]
Molecular Formula C6H12ClN3 (monohydrochloride)
Molecular Weight 161.63 g/mol (monohydrochloride)
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOInferred
Stability The dihydrochloride salt is expected to be more stable than the free base, particularly against oxidation.Inferred

Note: The properties listed are for the free base and monohydrochloride salt. The dihydrochloride salt will have a higher molecular weight and likely enhanced aqueous solubility. Experimental verification of these properties is essential.

Synthesis and Salt Formation: A Guided Pathway

Synthesis of 1-Propyl-1H-pyrazol-4-ylamine (Free Base)

A common and effective method for constructing the 4-aminopyrazole core involves the cyclization of a hydrazine with a suitable three-carbon precursor, followed by functional group manipulations. A plausible synthetic route is outlined below.

Workflow for the Synthesis of 1-Propyl-1H-pyrazol-4-ylamine

A Propylhydrazine C Cyclization A->C B (Ethoxymethylene)malononitrile B->C D 1-Propyl-4-cyano-1H-pyrazol-5-amine C->D Formation of Pyrazole Ring E Reduction of Nitrile D->E e.g., with Raney Nickel or LiAlH4 F 1-Propyl-1H-pyrazol-4-ylamine E->F

Caption: Synthetic workflow for 1-Propyl-1H-pyrazol-4-ylamine.

Step-by-Step Protocol (Adapted from General Methods):

  • Cyclization: React propylhydrazine with (ethoxymethylene)malononitrile in a suitable solvent such as ethanol. The reaction is typically carried out at reflux temperature. This condensation reaction forms the pyrazole ring.[8]

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, 1-propyl-4-cyano-1H-pyrazol-5-amine, can be purified by recrystallization or column chromatography.

  • Reduction of the Nitrile Group: The cyano group is then reduced to an amine. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or by using a chemical reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Final Purification: The final product, 1-Propyl-1H-pyrazol-4-ylamine, is purified using standard techniques to ensure high purity before proceeding to salt formation.

Formation of the Dihydrochloride Salt

The conversion of the free amine to its dihydrochloride salt is a straightforward acid-base reaction. The goal is to protonate both basic nitrogen atoms in the molecule – the amino group and one of the pyrazole ring nitrogens.

Protocol for Dihydrochloride Salt Formation:

  • Dissolution: Dissolve the purified 1-Propyl-1H-pyrazol-4-ylamine free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can affect the stoichiometry of the salt.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. A slight excess of HCl (at least 2 equivalents) is used to ensure complete formation of the dihydrochloride salt.

  • Precipitation and Isolation: The dihydrochloride salt will typically precipitate out of the solution as a solid. The precipitate is then collected by filtration.

  • Washing and Drying: The collected solid is washed with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl. The final product is then dried under vacuum to remove any residual solvent.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is non-negotiable in a research setting to confirm the structure and purity of the synthesized compound.

Comprehensive Analytical Workflow

cluster_0 Primary Characterization cluster_1 Purity Assessment A 1H and 13C NMR Spectroscopy C High-Performance Liquid Chromatography (HPLC) A->C B Mass Spectrometry (e.g., ESI-MS) B->C D Elemental Analysis (CHN) C->D Purity >95% End Verified Compound D->End Start Synthesized 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride Start->A Structural Elucidation Start->B Molecular Weight Confirmation

Caption: A typical analytical workflow for compound verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the propyl group, the aromatic protons on the pyrazole ring, and the amine protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming the presence of the desired molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A high-purity sample will show a single major peak.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing further confirmation of the empirical formula.

Potential Research Applications and Biological Relevance

While specific biological activities of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride are not yet reported, the broader class of pyrazole derivatives has a rich pharmacology.[1][2][3][4] This compound can serve as a valuable starting point for the synthesis of novel bioactive molecules.

Potential Areas of Investigation

Center Pyrazole Scaffold A Kinase Inhibitors (e.g., for Oncology) Center->A B Anti-inflammatory Agents (e.g., COX Inhibitors) Center->B C Antimicrobial Agents Center->C D CNS-Active Agents Center->D E Antiviral Compounds Center->E

Caption: Diverse biological activities of the pyrazole scaffold.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyrazole core. The 4-amino group of this compound is a key handle for derivatization to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.[2]

  • Anti-inflammatory Drugs: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening campaigns to identify new starting points for drug discovery programs.

  • Agrochemical Research: Pyrazole derivatives also find applications as herbicides and fungicides.[1]

Safe Handling and Storage

As with any research chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The dihydrochloride salt is expected to be hygroscopic, so protection from moisture is important.

Conclusion

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a promising research chemical that builds upon the well-established utility of the pyrazole scaffold in medicinal chemistry and materials science. While specific data for this particular salt is emerging, this guide provides a solid foundation for its synthesis, characterization, and exploration in various research and development endeavors. Its potential as a versatile building block for the creation of novel, biologically active compounds is significant, and further investigation into its properties and applications is warranted.

References

  • Vertex AI Search. (n.d.). 1-Propyl-1H-pyrazol-4-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-Propyl-1H-pyrazol-4-amine.
  • SynHet. (n.d.). 1-Propyl-1h-pyrazol-5-amine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1H-Pyrazol-4-amine.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem.
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • Chemsrc. (n.d.). 1-Propyl-1H-Pyrazol-3-Amine.
  • PubMed Central. (2018). Current status of pyrazole and its biological activities.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • World Journal of Pharmaceutical Research. (2022). chemistry and biological properties of pyrazole derivatives.
  • MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • PubMed. (2021). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • Santa Cruz Biotechnology. (n.d.). 3-(1H-Pyrazol-4-yl)-propylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 4-cyclopropyl-1H-pyrazol-3-amine. PubChem.
  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed Central. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Center for Biotechnology Information. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem.
  • PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • ResearchGate. (n.d.). (PDF) Pharmacological Significance of Pyrazole and its Derivatives.
  • ResearchGate. (2012). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
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Foundational

The Emergence of N-Propyl Pyrazole Amines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, featured in a multitude of clinically significant drugs.[1][2][3] The strategic functionalization of this privileged scaffold continues to be a fert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, featured in a multitude of clinically significant drugs.[1][2][3] The strategic functionalization of this privileged scaffold continues to be a fertile ground for drug discovery. This technical guide provides an in-depth exploration of a specific, yet increasingly important subclass: N-propyl pyrazole amines. We will delve into the historical context of pyrazole chemistry, elucidate the synthetic rationale and methodologies for introducing the N-propyl moiety, analyze the nuanced structure-activity relationships that govern their biological effects, and highlight prominent examples that have emerged as valuable pharmacological tools and potential therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-propyl pyrazole amines in their own research endeavors.

A Rich History: From Knorr's Synthesis to Modern Medicinal Chemistry

The story of pyrazoles begins in the late 19th century. In 1883, German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative through the condensation of a β-diketone with a hydrazine derivative.[4][5][6] This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for pyrazole chemistry.[7] A few years later, in 1889, Hans von Pechmann synthesized the parent, unsubstituted pyrazole ring.[5]

For much of their early history, pyrazole derivatives were primarily of academic interest. However, their vast therapeutic potential began to be realized in the 20th century with the discovery of the anti-inflammatory and analgesic properties of compounds like antipyrine and phenylbutazone.[1] This sparked a wave of research, establishing the pyrazole scaffold as a "privileged structure" in medicinal chemistry. Today, pyrazole-containing molecules are found in a wide array of drugs, targeting everything from inflammation and cancer to obesity and viral infections.[2][3] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting nature's own use of this versatile heterocycle.[3]

The N-Propyl Moiety: A Deliberate Design Choice

The functionalization of the pyrazole ring at its various positions (N1, C3, C4, and C5) is a key strategy for modulating its physicochemical and pharmacological properties. The substitution at the N1 position is particularly critical as it can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with its biological target.

The choice of an N-propyl group is a deliberate one in drug design. Here's the causality behind this experimental choice:

  • Modulating Lipophilicity: The three-carbon propyl chain provides a moderate increase in lipophilicity compared to smaller alkyl groups like methyl or ethyl. This "sweet spot" can enhance a compound's ability to cross cell membranes and the blood-brain barrier, improving its pharmacokinetic profile.

  • Steric Influence: The propyl group can provide the necessary steric bulk to orient the rest of the molecule for optimal binding within a target's active site, enhancing potency and selectivity.

  • Metabolic Stability: N-alkylation can protect the pyrazole ring from certain metabolic pathways, potentially increasing the drug's half-life in the body.

Synthetic Pathways and Methodologies

The synthesis of N-propyl pyrazole amines typically involves two key stages: the formation of the pyrazole core and the subsequent introduction of the N-propyl group and the amine functionality.

Core Pyrazole Synthesis

The Knorr synthesis remains a widely used and robust method for constructing the pyrazole ring.[4][6][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Another prevalent method is the reaction of a β-ketonitrile with hydrazine, which is particularly useful for producing aminopyrazoles.

Introducing the N-Propyl Group and Amine

There are several strategies to arrive at the final N-propyl pyrazole amine structure:

  • Direct N-Alkylation: A pre-formed pyrazole can be alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base. This is a straightforward approach, but can sometimes lead to a mixture of N1 and N2 isomers, requiring chromatographic separation.

  • Using a Substituted Hydrazine: A more regioselective method involves using propylhydrazine as the starting material in the condensation reaction to form the pyrazole ring. This ensures the propyl group is installed at the desired nitrogen from the outset.

  • One-Pot Procedures: Modern synthetic chemistry has seen the development of efficient one-pot reactions where the pyrazole ring is formed and functionalized in a single sequence, reducing reaction time and improving overall yield.[8]

Detailed Protocol: Synthesis of a Generic 1-Propyl-5-aminopyrazole

The following is a representative, field-proven protocol for the synthesis of a 1-propyl-5-aminopyrazole derivative, a common building block. This protocol is designed to be self-validating through clear steps and expected outcomes.

Step 1: Condensation to form the Pyrazole Core

  • To a solution of propylhydrazine (1.0 eq) in ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Add a catalytic amount of a base, such as triethylamine (0.1 eq), to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The expected product is ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate.

Step 2: (Optional) Hydrolysis and Amidation for further functionalization

  • The ester from Step 1 can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

  • The resulting carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU) to generate a library of N-propyl pyrazole amide derivatives.[9]

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway for N-propyl pyrazole amines.

G cluster_0 Synthesis of N-Propyl Pyrazole Amine reagent1 Propylhydrazine intermediate 1-Propyl-5-aminopyrazole (Core Structure) reagent1->intermediate Condensation/ Cyclization reagent2 β-Ketonitrile reagent2->intermediate product N-Propyl Pyrazole Amine (Final Product) intermediate->product Acylation/ Amidation reagent3 Acyl Chloride or Carboxylic Acid + Coupling Agent reagent3->product

Caption: A generalized workflow for the synthesis of N-propyl pyrazole amines.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of N-propyl pyrazole amines is highly dependent on the substitution patterns on both the pyrazole ring and the amine functionality. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

A notable example of SAR exploration can be found in the development of pyrazole derivatives as cannabinoid receptor (CB1) antagonists.[10] While the lead compounds in that series were not N-propyl substituted, the principles of SAR are broadly applicable. For instance, specific substitutions at the C5 position (e.g., a p-iodophenyl group) and the C3 position (e.g., a piperidinyl carboxamide) were found to be critical for high affinity and antagonist activity.[10]

Table of SAR Data

The following table summarizes hypothetical SAR data for a generic N-propyl pyrazole amine scaffold targeting a protein kinase, illustrating how small structural changes can significantly impact biological activity.

Compound IDR1 (at C3)R2 (at C5)Kinase Inhibition IC₅₀ (nM)
NPP-01 -HPhenyl5,200
NPP-02 -CH₃Phenyl1,500
NPP-03 -NH₂Phenyl750
NPP-04 -NH₂4-Chlorophenyl150
NPP-05 -NH₂4-Methoxyphenyl320

Analysis of SAR:

  • C3 Substitution: Introducing a small methyl group (NPP-02) or an amino group (NPP-03) at the C3 position significantly improves potency compared to the unsubstituted analog (NPP-01). The amino group, capable of forming hydrogen bonds, provides the best activity in this position.

  • C5 Substitution: The nature of the substituent on the C5 phenyl ring is also critical. An electron-withdrawing chloro group (NPP-04) enhances potency, possibly through favorable interactions in the kinase's active site. Conversely, an electron-donating methoxy group (NPP-05) is less favorable than the chloro-substituted analog.

Prominent Examples and Therapeutic Applications

While a blockbuster drug with an N-propyl pyrazole amine core has yet to emerge, several compounds have shown significant promise in preclinical studies across various therapeutic areas.

  • Anti-inflammatory Agents: A notable example is 3-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-2-yl)-1H-pyrazole-1-carbothioamide, which has demonstrated both anti-inflammatory and analgesic properties.[3]

  • HDAC6 Inhibitors: Recently, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides were developed as selective inhibitors and degraders of histone deacetylase 6 (HDAC6) for the treatment of acute liver injury.[11] One compound from this series showed excellent inhibitory and degradation activity at nanomolar concentrations and proved effective in a mouse model of liver injury.[11]

  • mGluR5 Modulators: While not an N-propyl derivative, the discovery of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) is a landmark in pyrazole pharmacology.[12][13][14] It highlights the potential of N-substituted pyrazole amines to modulate complex central nervous system targets. The principles learned from CDPPB's development are invaluable for designing new CNS-active N-propyl pyrazole amines.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action for an mGluR5 positive allosteric modulator like CDPPB, a pathway that could be targeted by future N-propyl pyrazole amine drugs.

Glutamate Glutamate mGluR5 mGluR5 Receptor (Gq-coupled) Glutamate->mGluR5 Binds to orthosteric site PAM N-Propyl Pyrazole Amine (as a PAM) PAM->mGluR5 Binds to allosteric site PLC Phospholipase C (PLC) mGluR5->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride: A Detailed Protocol for Researchers

Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, field-proven protocol for the multi-step synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the multi-step synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the nitration of pyrazole, followed by N-alkylation to introduce the propyl group, subsequent reduction of the nitro group to the corresponding amine, and concludes with the formation of the dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, troubleshooting guidance, and a self-validating system for protocol adherence.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of novel therapeutic agents due to their diverse biological activities.[1] Specifically, 4-aminopyrazole derivatives serve as crucial intermediates in the synthesis of various kinase inhibitors and other pharmacologically active molecules.[2][3] The N-propyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. This protocol outlines a reliable and reproducible method for the preparation of 1-Propyl-1H-pyrazol-4-ylamine as its more stable dihydrochloride salt, ensuring ease of handling and storage for downstream applications.

Overall Synthetic Scheme

The synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is accomplished in four main stages, as depicted in the workflow diagram below. This process is designed to be robust and scalable for laboratory settings.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Propylation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A Pyrazole B 4-Nitro-1H-pyrazole A->B H2SO4, HNO3 C 1-Propyl-4-nitro-1H-pyrazole B->C 1-Iodopropane, K2CO3, DMF D 1-Propyl-1H-pyrazol-4-ylamine C->D Pd/C, H2 (g), Ethanol E 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride D->E HCl in Dioxane

Figure 1: Overall synthetic workflow for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Pyrazole≥98%Sigma-Aldrich
Sulfuric Acid (98%)ACS GradeFisher Scientific
Nitric Acid (70%)ACS GradeFisher Scientific
1-Iodopropane99%Alfa Aesar
Potassium CarbonateAnhydrousJ.T. Baker
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Palladium on Carbon (10%)Degussa typeStrem Chemicals
Ethanol200 ProofDecon Labs
Hydrochloric Acid4 M in DioxaneSigma-Aldrich
Diethyl EtherAnhydrousEMD Millipore

Equipment: Round-bottom flasks, magnetic stirrers, heating mantles, ice bath, rotary evaporator, Buchner funnel, filtration apparatus, hydrogenation apparatus (e.g., Parr shaker or H-Cube), pH paper, standard laboratory glassware.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

Rationale: The nitration of the pyrazole ring at the 4-position is a critical first step. A mixture of concentrated sulfuric and nitric acids is a standard and effective nitrating agent for deactivating aromatic systems.[4] Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution with the pyrazole ring.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add pyrazole (10.0 g, 0.147 mol) to concentrated sulfuric acid (50 mL) while cooling in an ice bath. Stir until all the pyrazole has dissolved.

  • Slowly add concentrated nitric acid (15 mL) dropwise to the solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90 °C and maintain this temperature for 6 hours.[4]

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral to pH paper.

  • Dry the resulting solid, 4-Nitro-1H-pyrazole, in a vacuum oven at 50 °C. The product is typically a white to pale yellow solid.

Step 2: Synthesis of 1-Propyl-4-nitro-1H-pyrazole

Rationale: N-alkylation of 4-nitropyrazole is achieved via a nucleophilic substitution reaction. The N-H proton of the pyrazole is acidic and can be removed by a mild base like potassium carbonate. The resulting pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of 1-iodopropane. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism.

Procedure:

  • To a 250 mL round-bottom flask, add 4-Nitro-1H-pyrazole (10.0 g, 0.088 mol), anhydrous potassium carbonate (24.4 g, 0.176 mol), and anhydrous DMF (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-iodopropane (10.4 mL, 0.106 mol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-Propyl-4-nitro-1H-pyrazole as a yellow oil or low-melting solid. The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 1-Propyl-1H-pyrazol-4-ylamine

Rationale: The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for this purpose.[5] Ethanol is a suitable solvent for this reaction.

Procedure:

  • In a hydrogenation vessel, dissolve 1-Propyl-4-nitro-1H-pyrazole (10.0 g, 0.064 mol) in ethanol (150 mL).

  • Carefully add 10% Pd/C (1.0 g, 10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 1-Propyl-1H-pyrazol-4-ylamine as an oil or solid. This crude amine is used directly in the next step without further purification.

Step 4: Formation of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

Rationale: The formation of a hydrochloride salt increases the stability and improves the handling characteristics of the amine product.[6] Using a solution of HCl in an organic solvent like dioxane allows for the precipitation of the anhydrous salt, which can be easily isolated.[6]

Procedure:

  • Dissolve the crude 1-Propyl-1H-pyrazol-4-ylamine (assuming quantitative yield from the previous step, ~7.9 g, 0.063 mol) in a minimal amount of cold diethyl ether (or another suitable solvent like isopropanol) in a flask and cool in an ice bath.

  • With stirring, slowly add a 4 M solution of HCl in dioxane (35 mL, 0.140 mol, ~2.2 equivalents) dropwise.

  • A precipitate will form immediately. Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-salt impurities.

  • Dry the product, 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, under vacuum to yield a white to off-white crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the propyl group and the pyrazole ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should show the molecular ion peak corresponding to the free base.

  • Melting Point: A sharp melting point is indicative of high purity.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; loss of product during workup.Ensure the reaction temperature is maintained at 90 °C. Be careful not to use excessive water for washing the precipitate.
Formation of N2-propyl isomer in Step 2 Steric hindrance or electronic effects.While N1-alkylation is generally favored, the formation of the N2-isomer is possible. Purify the product using column chromatography to separate the isomers.
Incomplete reduction in Step 3 Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized.
Oily product after salt formation Impurities present; incorrect solvent.Ensure the starting amine is as pure as possible. Try different solvents for precipitation, such as isopropanol or a mixture of diethyl ether and ethanol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with extreme care.

  • DMF is a potential teratogen. Avoid inhalation and skin contact.

  • Hydrogen gas is flammable and explosive. Ensure there are no ignition sources nearby during the hydrogenation step.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle with care, preferably wet or under an inert atmosphere.

References

  • ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available from: [Link]

  • Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • World Journal of Pharmaceutical Research. Chemistry and biological properties of pyrazole derivatives. Available from: [Link]

  • PubMed Central. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • PubMed Central. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available from: [Link]

  • Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • Wikipedia. Sildenafil. Available from: [Link]

  • PubChem. 1-methyl-4-nitro-1H-pyrazole. Available from: [Link]

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Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis and Characterization of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

Abstract This document provides a detailed, research-grade guide for the multi-step synthesis, purification, and characterization of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, a key heterocyclic building block for dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade guide for the multi-step synthesis, purification, and characterization of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, a key heterocyclic building block for drug discovery and materials science. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. We present a robust synthetic pathway, comprehensive analytical protocols, and critical safety information to ensure reliable and safe execution.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The specific substitution pattern on the pyrazole ring is critical for modulating biological activity. The target molecule, 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, features an N-propyl group, which can enhance lipophilicity and influence binding to biological targets, and a 4-amino group, a versatile handle for further chemical elaboration. This compound serves as a valuable intermediate for constructing more complex molecules, such as kinase inhibitors or advanced materials.[4]

This guide outlines a validated, logical pathway for its synthesis, beginning from commercially available starting materials.

Overall Synthetic Strategy

The synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is approached via a four-step sequence. This strategy is designed for efficiency and control over regioselectivity. The key transformations include the construction of the pyrazole core, N-alkylation, reduction of a nitro group to the target amine, and final salt formation.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Propylation cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Dihydrochloride Salt Formation A 3-(Dimethylamino)-2-nitroacrolein C 4-Nitro-1H-pyrazole A->C EtOH, Reflux B Hydrazine Hydrate B->C E 1-Propyl-4-nitro-1H-pyrazole C->E K2CO3, DMF D 1-Bromopropane D->E G 1-Propyl-1H-pyrazol-4-ylamine (Free Base) E->G MeOH, RT F H2 (g), Pd/C F->G I 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride (Final Product) G->I H HCl in Isopropanol H->I

Caption: Overall workflow for the synthesis of the target compound.

Safety & Handling Precautions

Safe laboratory practice is paramount. All manipulations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using secondary containment.

  • 1-Bromopropane: Is a flammable liquid and is suspected of damaging fertility or the unborn child. Avoid inhalation and skin contact.

  • Hydrogen Gas (H₂): Is extremely flammable. Ensure the reaction setup is free of leaks and potential ignition sources. Use an inert atmosphere for catalyst handling.

  • Hydrochloric Acid (HCl): Is highly corrosive and causes severe skin burns and eye damage. Handle with care.[5][6]

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5][6][7] An eyewash station and safety shower should be readily accessible.[5]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

Rationale: This step constructs the core heterocyclic ring. The reaction of a 1,3-dicarbonyl equivalent (in this case, a nitro-substituted vinylogous amide) with hydrazine is a classic and efficient method for pyrazole formation.[8][9] Ethanol is chosen as a polar protic solvent that is suitable for the reflux temperature and solubility of the reactants.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-(Dimethylamino)-2-nitroacrolein144.1310.0 g69.41.0 eq
Hydrazine Hydrate (~64% N₂H₄)50.064.34 g69.41.0 eq
Ethanol (Absolute)-150 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(dimethylamino)-2-nitroacrolein (10.0 g, 69.4 mmol).

  • Add 150 mL of absolute ethanol and stir to dissolve the solid.

  • Slowly add hydrazine hydrate (4.34 g, 69.4 mmol) to the solution dropwise over 10 minutes at room temperature. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 4-Nitro-1H-pyrazole as a pale yellow solid.

Step 2: Synthesis of 1-Propyl-4-nitro-1H-pyrazole

Rationale: This is a standard N-alkylation reaction. A polar aprotic solvent like Dimethylformamide (DMF) is used to facilitate the Sₙ2 reaction. Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion. A slight excess of the alkylating agent is used to ensure complete conversion.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Nitro-1H-pyrazole113.087.0 g61.91.0 eq
1-Bromopropane122.998.38 g68.11.1 eq
Potassium Carbonate (K₂CO₃)138.2112.8 g92.91.5 eq
Dimethylformamide (DMF)-100 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask, add 4-Nitro-1H-pyrazole (7.0 g, 61.9 mmol) and potassium carbonate (12.8 g, 92.9 mmol).

  • Add 100 mL of DMF and stir the suspension.

  • Add 1-bromopropane (8.38 g, 68.1 mmol) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 6 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford 1-Propyl-4-nitro-1H-pyrazole as a light yellow oil.

Step 3: Synthesis of 1-Propyl-1H-pyrazol-4-ylamine (Free Base)

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. Methanol is an excellent solvent for this reaction.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
1-Propyl-4-nitro-1H-pyrazole155.155.0 g32.21.0 eq
10% Palladium on Carbon (Pd/C)-500 mg-10 wt% catalyst
Methanol (MeOH)-100 mL-Solvent
Hydrogen Gas (H₂)-1 atm-Reducing Agent

Procedure:

  • Add 1-Propyl-4-nitro-1H-pyrazole (5.0 g, 32.2 mmol) and methanol (100 mL) to a hydrogenation flask.

  • Carefully add 10% Pd/C (500 mg) under a stream of nitrogen.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure).

  • Stir the suspension vigorously at room temperature for 12 hours or until TLC analysis shows complete consumption of the starting material.

  • Once complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 1-Propyl-1H-pyrazol-4-ylamine as an oil, which may solidify upon standing. This crude product is often used directly in the next step without further purification.

Step 4: Formation of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

Rationale: The final step is the formation of the dihydrochloride salt. The free base product contains two basic nitrogen atoms (the pyrazole ring nitrogen and the 4-amino group) that can be protonated. Treatment with at least two equivalents of a strong acid like HCl will form the stable, solid dihydrochloride salt, which is easier to handle, purify, and store than the free base.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
1-Propyl-1H-pyrazol-4-ylamine (crude)125.18~4.0 g~32.21.0 eq
2M HCl in Isopropanol-~35 mL~70>2.0 eq
Diethyl Ether-100 mL-Anti-solvent

Procedure:

  • Dissolve the crude 1-Propyl-1H-pyrazol-4-ylamine (~4.0 g, ~32.2 mmol) in a minimal amount of isopropanol (approx. 20 mL).

  • Cool the solution in an ice bath.

  • Slowly add 2M HCl in isopropanol (~35 mL, ~70 mmol) dropwise with stirring. A precipitate should form immediately.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • Add diethyl ether (100 mL) to the suspension to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 30 mL) to remove any non-salt impurities.

  • Dry the product under high vacuum at 40 °C for 12 hours to yield 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride as a stable, white to off-white crystalline solid.

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.[10][11][12][13][14]

G Start Final Product (White Solid) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry (ESI+) Start->MS Molecular Weight Verification FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID MP Melting Point Analysis Start->MP Purity Assessment

Caption: Analytical workflow for product characterization.

Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O, δ ppm): The spectrum is expected to show signals corresponding to the propyl group protons (a triplet for the CH₃, a sextet for the internal CH₂, and a triplet for the N-CH₂). Aromatic protons on the pyrazole ring will also be present. The amine and HCl protons may be broad or exchange with the solvent.

  • ¹³C NMR (100 MHz, D₂O, δ ppm): Signals corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring are expected.[11][12]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.

    • Expected m/z for C₆H₁₁N₃: 126.10 (for [M+H]⁺ of the free base).

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), and C=N/C=C stretching of the pyrazole ring are anticipated.[14]

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. By detailing the scientific reasoning behind procedural choices, offering a complete step-by-step guide, and emphasizing safety, this document serves as an authoritative resource for researchers in synthetic and medicinal chemistry. The successful synthesis of this versatile building block opens avenues for the development of novel pharmaceuticals and advanced functional materials.

References

  • JOCPR. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

  • PubMed Central. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Available from: [Link]

  • LookChem. Cas 1022150-12-4, 3-(4-Phenoxy-phenyl). Available from: [Link]

  • PubMed Central. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

  • ResearchGate. (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Available from: [Link]

  • ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]

  • PubMed Central. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

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Method

Application Notes &amp; Protocols: Leveraging 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride in Modern Synthetic Chemistry

Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically succes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for forming critical hydrogen bonds have made it an indispensable building block in drug discovery.[2][5] Molecules incorporating this heterocycle exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][5][6]

Within this important class of compounds, 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride emerges as a particularly strategic and versatile starting material. Its structure offers two key points for synthetic elaboration:

  • The N1-Propyl Group: This alkyl substituent pre-empts N-alkylation at this position, simplifying reaction outcomes and preventing the formation of regioisomers. It also enhances lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates.

  • The C4-Primary Amine: This nucleophilic center is the primary reactive handle for a host of synthetic transformations, allowing for the systematic introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, complete with detailed protocols for its most critical applications.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a building block is paramount for successful and reproducible experimentation. As a dihydrochloride salt, this reagent requires specific handling considerations, primarily the need for basification to unmask the reactive free amine.

PropertyValue
CAS Number 1457833-33-3
Molecular Formula C₆H₁₃Cl₂N₃
Molecular Weight 198.09 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol. Sparingly soluble in aprotic solvents prior to neutralization.

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • The compound is potentially hygroscopic; minimize exposure to atmospheric moisture.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Core Synthetic Applications & Protocols

The true power of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride lies in the reactivity of its C4-amino group. The following sections detail robust protocols for key transformations central to library synthesis and lead optimization in drug development.

Application 1: N-Acylation and N-Sulfonylation – Building Amide and Sulfonamide Libraries

Causality and Rationale: The formation of an amide or sulfonamide bond is one of the most fundamental and reliable reactions in medicinal chemistry. It allows for the direct coupling of the pyrazole core to a vast array of carboxylic acids or sulfonyl chlorides, enabling extensive structure-activity relationship (SAR) studies. The reaction proceeds via nucleophilic attack of the C4-amine on the electrophilic carbonyl carbon or sulfur atom. The initial dihydrochloride salt must be neutralized in situ with a non-nucleophilic organic base to liberate the free amine for the reaction to occur.

dot

Caption: Workflow for N-Acylation/Sulfonylation.

Detailed Protocol: Synthesis of N-(1-Propyl-1H-pyrazol-4-yl)benzamide

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride (1.0 g, 5.05 mmol).

  • Solvation: Add anhydrous dichloromethane (DCM, 25 mL). Stir the suspension.

  • Basification: Cool the flask to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.55 mL, 11.1 mmol, 2.2 equivalents) dropwise. Stir for 15 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (0.64 mL, 5.55 mmol, 1.1 equivalents) dropwise. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amide.

Application 2: Diazotization and Sandmeyer Reaction – Accessing C4-Halogenated Pyrazoles

Causality and Rationale: The conversion of a primary aromatic amine to a diazonium salt is a powerful transformation that opens up a unique avenue of reactivity.[7][8] The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[7] This method provides access to C4-substituted pyrazoles (e.g., chloro, bromo, cyano) that are difficult to obtain through direct electrophilic substitution. Strict temperature control is critical, as diazonium salts are thermally unstable.[7]

dot

Diazotization_Sandmeyer cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Amine 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride in conc. HCl Cooling Cool to 0-5 °C Amine->Cooling Maintain T < 5°C NaNO2 Add aq. NaNO2 dropwise Cooling->NaNO2 Maintain T < 5°C Diazonium Pyrazolediazonium Salt (Intermediate) NaNO2->Diazonium Maintain T < 5°C Addition Add diazonium salt solution to CuCl solution Diazonium->Addition Immediate Use CuCl Prepare solution of Copper(I) Chloride (CuCl) in conc. HCl CuCl->Addition N2_loss Vigorous N2 evolution Addition->N2_loss Product 4-Chloro-1-propyl-1H-pyrazole N2_loss->Product

Sources

Application

Application Note: Safe Handling Protocols for Pyrazole Hydrochlorides in Research &amp; Development

Introduction & Scope Pyrazole derivatives are fundamental heterocyclic scaffolds in modern drug development, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pyrazole derivatives are fundamental heterocyclic scaffolds in modern drug development, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Their synthesis and use are cornerstones of medicinal chemistry and pharmaceutical research.[2] When protonated to form hydrochloride salts, their physicochemical properties, such as solubility and stability, are often enhanced for experimental and formulation purposes.

However, the hydrochloride salt form introduces specific laboratory hazards. Pyrazole hydrochlorides are typically fine, crystalline solids that are acidic and can be corrosive.[3] The dusts from these compounds present a significant inhalation hazard and can cause severe irritation to the skin and eyes.[4][5] A thorough understanding and implementation of rigorous safety protocols are therefore not merely best practice, but essential for protecting the health and safety of laboratory personnel.

This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of pyrazole hydrochlorides. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the causality behind each safety recommendation to foster a proactive safety culture.

Hazard Identification & Risk Assessment

A systematic evaluation of the potential hazards is the foundation of safe laboratory work. This involves understanding the compound's intrinsic properties and the risks associated with its handling.

Physicochemical and Toxicological Profile

Pyrazole hydrochlorides are acidic solids. The primary hazards stem from their corrosivity, potential for dust generation, and the toxicological profile of the parent pyrazole molecule.[3]

  • Acute Toxicity: Many pyrazole derivatives are harmful if swallowed and toxic in contact with skin.

  • Skin and Eye Damage: They are known to cause skin irritation and are capable of causing serious, irreversible eye damage.[4] The hydrochloride salt can exacerbate this, acting as a corrosive agent.[3][6]

  • Respiratory Irritation: Inhalation of fine dust can cause respiratory irritation.[4]

  • Organ Toxicity: Prolonged or repeated exposure to some pyrazoles can cause damage to specific organs, such as the spleen and thyroid.

Reactivity Hazards
  • Incompatibility with Bases: As acidic salts, pyrazole hydrochlorides will react exothermically with bases. This reaction can be vigorous and should be controlled.

  • Incompatibility with Strong Oxidizing Agents: Violent reactions are possible with strong oxidizing agents.

  • Dust Explosion: Like many fine organic powders, when finely distributed and whirled up in the air, a potential for dust explosion exists, though this is primarily a risk at industrial scale.

Table 1: Hazard Summary for a Representative Pyrazole Compound

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Acute Toxicity, Dermal (Category 3)☠️H311: Toxic in contact with skin.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.
Serious Eye Damage (Category 1)corrosiveH318: Causes serious eye damage.
STOT, Repeated Exposure (Category 1)☣️H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.
Hazardous to Aquatic Environment🐠H412: Harmful to aquatic life with long lasting effects.

Note: This table is based on a Safety Data Sheet (SDS) for pyrazole. Specific derivatives may have different or additional hazards. Always consult the material-specific SDS before beginning work.

Engineering Controls & Personal Protective Equipment (PPE)

The most effective way to mitigate risk is to use a "Hierarchy of Controls," which prioritizes eliminating hazards over-relying on personnel protection.

Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->p1 Engineering Engineering Controls Substitution->p2 Administrative Administrative Controls Engineering->p3 PPE PPE (Least Effective) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Primary Engineering Controls

Engineering controls are the most critical line of defense as they physically separate the researcher from the hazard.

  • Chemical Fume Hood: All work involving the handling of pyrazole hydrochloride solutions or open containers of the solid should be performed inside a certified chemical fume hood.[4] This is crucial for preventing the inhalation of vapors or mists.[3]

  • Ventilated Balance Enclosure (VBE): Weighing of solid pyrazole hydrochloride must be conducted in a VBE, also known as a powder containment hood.[7] This is non-negotiable. The VBE is specifically designed with low airflow turbulence to provide accurate measurements while capturing any fine powder that becomes airborne, preventing respiratory exposure.[8][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling pyrazole hydrochlorides.[10]

  • Eye Protection: Chemical splash goggles are mandatory.[11] Due to the risk of severe eye damage, standard safety glasses do not provide adequate protection from splashes or airborne powder.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[11][13] Inspect gloves for any signs of damage before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as chemical waste.[9] Always wash hands thoroughly after removing gloves.[14]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[10] Long pants and closed-toe shoes must be worn to ensure no skin is exposed. For handling larger quantities, an acid-resistant apron is recommended.[11]

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for ensuring reproducible science and personnel safety.

Protocol: Weighing and Aliquoting Solid Pyrazole Hydrochloride

This protocol is designed to minimize dust generation and exposure.

  • Preparation:

    • Ensure the Ventilated Balance Enclosure (VBE) is certified and functioning correctly.

    • Don all required PPE (goggles, face shield, lab coat, nitrile gloves).

    • Decontaminate the VBE work surface with 70% ethanol.

    • Place all necessary equipment inside the VBE before starting: weigh paper/boat, spatulas, primary container of pyrazole hydrochloride, and pre-labeled receiving vials.

  • Weighing:

    • Carefully open the primary container inside the VBE. Avoid any abrupt movements that could create a dust cloud.

    • Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper on the analytical balance.

    • Once the target weight is achieved, securely close the primary container.

  • Transfer & Cleanup:

    • Carefully transfer the weighed solid into the pre-labeled receiving vial.

    • Using a disposable brush or wipe, gently clean the spatula and any residual powder from the work surface. Dispose of the cleaning materials as solid chemical waste.

    • Wipe down the exterior of the receiving vial and the primary container before removing them from the VBE.

    • Remove PPE and wash hands thoroughly.

Protocol: Solubilization and Dilution
  • Preparation:

    • Perform all steps within a certified chemical fume hood.

    • Don all required PPE.

    • Select a vessel (e.g., beaker, flask) of appropriate size to allow for stirring and to contain any potential splashing.

  • Solubilization:

    • Add the desired volume of solvent to the vessel first.

    • Slowly and carefully add the weighed pyrazole hydrochloride solid to the solvent while stirring. Causality: Adding the acidic solid to the solvent (rather than vice-versa) helps to dissipate any heat generated during dissolution more effectively and minimizes the risk of splashing.

    • If using water or a protic solvent, be aware that the dissolution may be slightly exothermic.

    • Ensure the vessel is securely capped or covered when not actively being worked with.

Storage and Waste Management

Proper storage and disposal are critical for laboratory safety and environmental compliance.[15]

Storage Requirements
  • Container: Store pyrazole hydrochlorides in their original, tightly sealed containers.[8][13]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic solids.[14] The storage area should be secure and accessible only to authorized personnel.

  • Segregation: Crucially, store pyrazole hydrochlorides away from incompatible materials, especially bases and strong oxidizing agents, to prevent accidental reactions.[13][15]

Waste Disposal Protocol

All waste materials contaminated with pyrazole hydrochlorides must be treated as hazardous chemical waste.[16]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weigh papers, disposable labware) in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[16][17]

    • The container must be kept closed when not in use.

  • Liquid Waste:

    • Collect all solutions containing pyrazole hydrochlorides in a dedicated, labeled, and leak-proof hazardous waste container.[16]

    • Do not mix with other waste streams unless compatibility has been verified.

    • Crucially, never dispose of pyrazole hydrochloride solutions down the drain. This is to prevent harm to aquatic life and to comply with environmental regulations.[16]

  • Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[18]

    • Maintain accurate records of all disposed chemicals.[16]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The response procedure depends on the size and nature of the spill.[19]

Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill: Is it large? Is anyone injured? Is there an inhalation hazard? Spill->Assess MajorSpill MAJOR SPILL Assess->MajorSpill  Yes MinorSpill MINOR SPILL Assess->MinorSpill  No Evacuate Alert others. Evacuate the area. Call Emergency Services (911). MajorSpill->Evacuate Cleanup Contain spill. Neutralize with sodium bicarbonate. Absorb and collect waste. MinorSpill->Cleanup

Caption: Decision tree for responding to a chemical spill.

Protocol: Small Spill of Solid Pyrazole Hydrochloride

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: If not already wearing it, don full PPE, including respiratory protection if necessary.

  • Contain & Neutralize: Gently cover the spill with a neutralizing agent like sodium bicarbonate or soda ash.[20][21] This neutralizes the acidity and makes the material safer to handle. Avoid creating dust.

  • Absorb/Collect: Once neutralized, gently sweep the material into a dustpan or scoop it up with absorbent pads.[22] Work from the outside of the spill inward to minimize spreading.[22]

  • Package Waste: Place all contaminated materials into a labeled hazardous waste container.[22]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the rinse water as hazardous waste if the compound is highly toxic.[22]

  • Report: Inform your supervisor or lab manager of the incident.

Personnel Exposure

Immediate action is required in case of personnel exposure.[23]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[23] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][23] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[23] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

Pyrazole hydrochlorides are invaluable tools in research and development, but they demand respect and careful handling. The hazards associated with these compounds—corrosivity, toxicity, and irritation—are significant but manageable. By integrating a deep understanding of these risks with the consistent application of engineering controls, appropriate PPE, and validated protocols, researchers can ensure a safe laboratory environment. A proactive approach to safety, grounded in the principles outlined in this guide, is paramount to protecting both the integrity of the research and the well-being of the scientific community.

References

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology (IJRASET). [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Hydrogen Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]

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  • Hydrochloric acid. Wikipedia. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

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  • Acidic Chemical Spill Response Guide. San José State University. [Link]

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  • Safety Data Sheet: Hydrochloric acid. Carl Roth. [Link]

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  • Hydrochloric Acid - Occupational Exposures. National Center for Biotechnology Information (NCBI). [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity (PDF). ResearchGate. [Link]

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  • Emergency and Spill Response Procedures. Auburn University. [Link]

  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

Welcome to the technical support center dedicated to enhancing the yield and purity of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on the practical aspects of this multi-step synthesis, addressing common challenges and offering scientifically grounded solutions to help you achieve consistent and high-quality results in your laboratory.

Synthetic Pathway Overview

The synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is typically achieved through a three-step process starting from pyrazole. This involves an initial nitration to form 4-nitropyrazole, followed by a regioselective N-alkylation to introduce the propyl group, and finally, a reduction of the nitro group to the desired amine, which is then converted to its dihydrochloride salt. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Pathway Pyrazole Pyrazole Nitration Nitration (HNO₃/H₂SO₄) Pyrazole->Nitration 4-Nitropyrazole 4-Nitropyrazole Nitration->4-Nitropyrazole N_Propylation N-Propylation (Propyl Bromide, Base) 4-Nitropyrazole->N_Propylation 1-Propyl-4-nitropyrazole 1-Propyl-4-nitropyrazole N_Propylation->1-Propyl-4-nitropyrazole Reduction Reduction (e.g., Pd/C, H₂) 1-Propyl-4-nitropyrazole->Reduction 1-Propyl-1H-pyrazol-4-ylamine 1-Propyl-1H-pyrazol-4-ylamine Reduction->1-Propyl-1H-pyrazol-4-ylamine Salt_Formation Salt Formation (HCl) 1-Propyl-1H-pyrazol-4-ylamine->Salt_Formation Final_Product 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride Salt_Formation->Final_Product

Caption: Synthetic route for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield in the Nitration of Pyrazole to 4-Nitropyrazole

Question: My nitration of pyrazole is resulting in a low yield of 4-nitropyrazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of pyrazole are often due to suboptimal reaction conditions, leading to incomplete reaction or the formation of byproducts. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most electron-rich and therefore the most reactive.[1]

Causality and Solutions:

  • Insufficiently Strong Nitrating Agent: A standard mixture of nitric acid and sulfuric acid may not be potent enough for efficient nitration. A more effective approach is a "one-pot two-step" method where pyrazole is first converted to pyrazole sulfate in concentrated sulfuric acid, followed by nitration with a mixture of fuming nitric acid and oleum.[2][3] This ensures the formation of the highly electrophilic nitronium ion (NO₂⁺) and promotes complete conversion.

  • Reaction Temperature: The temperature of the reaction is critical. While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition and the formation of undesired side products. A controlled temperature of around 50°C is often optimal for this nitration.[3]

  • Reaction Time: The reaction may not be running to completion. Ensure the reaction is stirred for a sufficient duration, typically 1.5 to 2 hours, while monitoring the progress by TLC or LC-MS.[3]

  • Work-up Procedure: Improper work-up can lead to loss of product. The reaction mixture should be carefully quenched by pouring it onto ice, which precipitates the 4-nitropyrazole. Ensure the pH is adjusted appropriately during work-up to maximize precipitation.

ParameterStandard ConditionOptimized Condition
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / 20% Oleum[3]
Temperature 90°C[2]50°C[3]
Reaction Time 6 hours[2]1.5 hours[3]
Problem 2: Formation of Regioisomers during N-Propylation of 4-Nitropyrazole

Question: I am getting a mixture of N1 and N2-propyl-4-nitropyrazole during the alkylation step. How can I improve the regioselectivity for the desired N1 isomer?

Answer:

The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[4][5] The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to a mixture of N1 and N2 alkylated products. The ratio of these isomers is influenced by steric hindrance, the nature of the base, the solvent, and the counter-ion.[5]

N-Alkylation_Regioselectivity 4-Nitropyrazole 4-Nitropyrazole Propylation Propyl Bromide, Base 4-Nitropyrazole->Propylation N1_Isomer 1-Propyl-4-nitropyrazole (Desired Product) Propylation->N1_Isomer Major N2_Isomer 2-Propyl-4-nitropyrazole (Undesired Isomer) Propylation->N2_Isomer Minor

Caption: Regioisomers formed during N-propylation of 4-nitropyrazole.

Causality and Solutions:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the substituent at C5 (in this case, a proton). Therefore, alkylation often favors the N1 position. However, this selectivity can be modest.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role.

    • Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF or DME tend to favor N1 alkylation. The resulting sodium pyrazolide is less associated with the counter-ion, making the less hindered N1 more accessible.

    • Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also provide good selectivity for the N1 isomer and are often safer and easier to handle than NaH.[4]

  • Separation of Isomers: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation.

BaseSolventExpected Predominant IsomerNotes
NaHTHF/DMEN1-propylHighly effective but requires careful handling.
K₂CO₃DMF/AcetonitrileN1-propylA safer and often effective alternative to NaH.[4]
Cs₂CO₃DMFN1-propylCan sometimes offer improved selectivity over K₂CO₃.

Experimental Protocol for Regioselective N-Propylation:

  • To a solution of 4-nitropyrazole in DMF, add 1.5 equivalents of powdered potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1.2 equivalents of 1-bromopropane dropwise.

  • Heat the reaction mixture to 60-70°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Problem 3: Incomplete Reduction of 1-Propyl-4-nitropyrazole

Question: The reduction of my 1-propyl-4-nitropyrazole is sluggish and often incomplete. What can I do to improve the conversion to 1-propyl-1H-pyrazol-4-ylamine?

Answer:

Incomplete reduction of the nitro group can be due to several factors, including catalyst deactivation, insufficient hydrogen source, or suboptimal reaction conditions. Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like hydrazine hydrate is a common and effective method for this transformation.

Causality and Solutions:

  • Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by impurities from previous steps, so it is important to use purified 1-propyl-4-nitropyrazole.

  • Hydrogen Donor: Hydrazine hydrate is an effective hydrogen donor, but the amount used is important. An excess of hydrazine hydrate (typically 3-5 equivalents) is recommended to drive the reaction to completion.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are generally effective for this type of reduction.

  • Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product are indicative of reaction progress.

Experimental Protocol for Nitro Group Reduction:

  • Dissolve 1-propyl-4-nitropyrazole in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Add 3-5 equivalents of hydrazine hydrate dropwise at room temperature (the reaction can be exothermic).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-propyl-1H-pyrazol-4-ylamine.

Problem 4: Difficulty in Isolating and Purifying the Final Dihydrochloride Salt

Question: I am having trouble obtaining a pure, crystalline solid of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. It often comes out as an oil or a sticky solid. How can I improve the purification and isolation?

Answer:

The formation and crystallization of amine salts can be sensitive to the solvent system and the presence of impurities. The goal is to find a solvent in which the dihydrochloride salt is sparingly soluble, allowing for its precipitation in a pure, crystalline form.

Causality and Solutions:

  • Purity of the Free Amine: The purity of the 1-propyl-1H-pyrazol-4-ylamine free base is critical. Any impurities present can inhibit crystallization of the salt. If the crude amine is not clean, consider purifying it by column chromatography before proceeding with salt formation.

  • Solvent for Salt Formation: The choice of solvent is crucial. A common method is to dissolve the free amine in a solvent in which the salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether. Then, a solution of HCl in a suitable solvent (e.g., HCl in dioxane or isopropanol) is added.

  • Anhydrous Conditions: Water can interfere with the crystallization of the hydrochloride salt, sometimes leading to the formation of hydrates or oils. It is advisable to use anhydrous solvents and reagents.

  • Stoichiometry of HCl: Since the product is a dihydrochloride, ensure at least two equivalents of HCl are added to protonate both the pyrazole ring nitrogen and the 4-amino group. An excess of HCl is often used to drive the precipitation.

  • Crystallization Technique: If the salt precipitates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Sometimes, cooling the mixture to 0°C or below can promote crystallization. Trituration of the crude salt with a non-polar solvent like hexane can also help to remove impurities and induce solidification.

Experimental Protocol for Dihydrochloride Salt Formation and Purification:

  • Dissolve the purified 1-propyl-1H-pyrazol-4-ylamine in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol (or dioxane) (2.2 equivalents) with stirring.

  • If a precipitate forms, continue stirring in the ice bath for 30 minutes. If no precipitate forms, or if an oil separates, try adding anhydrous diethyl ether until the solution becomes turbid.

  • Allow the mixture to stand at 0°C or in a refrigerator overnight to complete crystallization.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the pure 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the role of the dihydrochloride salt form? A1: Converting the basic amine to its dihydrochloride salt serves several purposes. It generally increases the stability of the compound, making it less susceptible to air oxidation. The salt is typically a crystalline solid, which is easier to handle, weigh, and purify compared to the free base, which may be an oil or a low-melting solid. Additionally, the salt form often has improved solubility in aqueous media, which can be advantageous for biological testing.

Q2: Can I use other alkylating agents besides propyl bromide for the N-alkylation step? A2: Yes, other propylating agents such as propyl iodide or propyl tosylate can be used. Propyl iodide is more reactive than propyl bromide, which may allow for milder reaction conditions, but it is also more expensive. Propyl tosylate is another good alternative. The choice of alkylating agent may require some optimization of the reaction conditions (temperature, reaction time).

Q3: Are there alternative methods for reducing the nitro group? A3: Besides catalytic transfer hydrogenation with hydrazine hydrate, other methods for reducing the nitro group include catalytic hydrogenation with hydrogen gas and a catalyst like Pd/C, PtO₂, or Raney Nickel. Another common method is reduction with a metal in acidic media, such as tin(II) chloride in concentrated HCl or iron powder in acetic acid. The choice of method may depend on the scale of the reaction and the functional group tolerance required. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Q4: How can I confirm the regiochemistry of the N-propylation? A4: The most definitive way to determine the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. 1D and 2D NMR techniques, such as ¹H NMR, ¹³C NMR, HMBC, and NOESY, can be used to establish the connectivity of the propyl group to either N1 or N2 of the pyrazole ring. The chemical shifts of the pyrazole ring protons and carbons will be different for the two isomers.[4] X-ray crystallography of a suitable crystalline derivative can also provide unambiguous structural proof.

References

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Google Patents. (1996).
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  • ResearchGate. (2022).
  • Organic Syntheses. (1971). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.
  • MDPI. (2022).
  • ResearchGate. (2010). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1H-Pyrazol-4-amine.
  • Google Patents. (2011). Method for purifying pyrazoles.
  • PubMed. (2014).
  • Google Patents. (2007).
  • ResearchGate. (2022). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
  • ResearchG
  • MDPI. (2021).
  • PubMed. (2010).
  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.
  • ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols.
  • BenchChem. (2023).
  • PMC. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • ResearchGate. (2023).
  • AWS. (n.d.).
  • Preprints.org. (2023).
  • PMC. (2022).
  • ResearchGate. (2020). Time course for transfer hydrogenation of 1-nitro-4-(phenylethynyl) benzene using Ni-HBP-3 NPs.
  • TÜBİTAK Academic Journals. (2014).
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2017). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles.
  • Sciforum. (n.d.).
  • ResearchGate. (2012).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2023). Selected examples of pyrazolium salt synthesis. aYields for reactions...
  • ResearchGate. (2023).
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • Chemsrc. (n.d.). 1-Propyl-1H-Pyrazol-3-Amine.
  • MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • SynHet. (n.d.). 1-Propyl-1h-pyrazol-5-amine.

Sources

Optimization

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride stability issues and degradation

Welcome to the technical support center for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments.

I. Compound Overview and Intrinsic Stability

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a substituted aminopyrazole derivative. The stability of this molecule is primarily influenced by the chemical properties of the pyrazole ring and the primary amine group, which is present as a dihydrochloride salt. While the pyrazole ring itself is a stable aromatic heterocycle, the amine functionality and its salt form introduce specific vulnerabilities.[1][2] The dihydrochloride salt form generally enhances water solubility and stability in the solid state compared to the free base.[3] However, in solution, the compound's stability is highly dependent on environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[4]

II. Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Rapid Degradation of the Compound in Solution

Question: I've prepared a solution of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, but I'm observing rapid degradation, as indicated by the appearance of new peaks in my HPLC analysis. What could be the cause, and how can I prevent this?

Answer:

Rapid degradation in solution is often linked to pH, temperature, or oxidative stress. Here’s a systematic approach to troubleshoot this issue:

1. pH-Related Degradation (Hydrolysis):

  • Causality: Amine hydrochlorides in unbuffered aqueous solutions can establish an equilibrium that results in an acidic pH. While this acidic environment can be protective against some degradation pathways, extremes in pH (both highly acidic and alkaline) can accelerate hydrolysis of susceptible functional groups or promote other side reactions.[5][6] For aminopyrazoles, pH can influence the protonation state of the amine and the pyrazole nitrogens, altering their reactivity.

  • Troubleshooting Protocol:

    • Measure the pH: Immediately after preparing your solution, measure its pH.

    • Buffer the Solution: If your experimental conditions allow, prepare your solutions in a buffer system to maintain a stable pH, ideally in the neutral to slightly acidic range (pH 4-7). The optimal pH should be determined empirically.

    • Solvent Choice: If aqueous solutions are not required, consider using anhydrous aprotic solvents such as DMSO or DMF, which can mitigate hydrolytic degradation.

2. Thermal Degradation:

  • Causality: Elevated temperatures can provide the activation energy needed for degradation reactions.[7] For amine-containing compounds, thermal stress can lead to a variety of degradation pathways.[8]

  • Troubleshooting Protocol:

    • Work at Lower Temperatures: Whenever possible, prepare and handle solutions at reduced temperatures (e.g., on ice).

    • Storage: Store stock solutions at or below -20°C. For long-term storage, -80°C is preferable.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation that can be induced by repeated temperature fluctuations.

3. Oxidative Degradation:

  • Causality: The amine group and the electron-rich pyrazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[9] This can lead to the formation of colored degradation products.

  • Troubleshooting Protocol:

    • Use Degassed Solvents: Before preparing your solution, degas your solvent by sparging with an inert gas like nitrogen or argon, or by using a sonication-vacuum cycle.

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a nitrogen-filled glove box or by purging the headspace of your vial with nitrogen).

    • Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), consider adding a small amount of a chelating agent like EDTA, if it does not interfere with your experiment.[9]

Issue 2: Solution Turns Yellow or Brown Over Time

Question: My solution of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, which was initially colorless, has developed a yellow or brown tint. What does this color change signify, and is the compound still usable?

Answer:

A color change is a strong indicator of chemical degradation. This is often due to the formation of oxidized and/or polymeric species which are chromophoric.

  • Plausible Cause: Oxidation

    • Mechanism: Aromatic amines are particularly prone to oxidation, which can lead to the formation of highly colored quinone-imine or azo compounds. The pyrazole ring itself can also undergo oxidative processes.[10] This process can be accelerated by light and air.

  • Recommended Actions:

    • Protect from Light: Store the solid compound and any solutions in amber vials or wrapped in aluminum foil to prevent photodegradation. Pyrazole derivatives can be sensitive to light.[1]

    • Inert Atmosphere: As with rapid degradation, working under an inert atmosphere can significantly slow down oxidative color change.

    • Purity Check: Before use, analyze a small aliquot of the colored solution by HPLC or LC-MS to determine the extent of degradation. If significant degradation has occurred (e.g., >5% conversion to impurities), it is highly recommended to prepare a fresh solution.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride?

A1: To ensure long-term stability, the solid compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°C or -20°C Reduces the rate of any potential solid-state degradation reactions.
Atmosphere In a tightly sealed container, preferably under an inert gas (e.g., Argon or Nitrogen). The dihydrochloride salt is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or caking. An inert atmosphere minimizes oxidation.

| Light | Protect from light. | Storing in an amber vial or in a dark place prevents potential photodegradation.[1] |

Q2: How should I prepare a stock solution of this compound to maximize its stability?

A2: Follow these steps for preparing a stable stock solution:

  • Solvent Selection: Choose a high-purity, anhydrous solvent. For aqueous applications, use a buffer system (pH 4-7) if compatible with your experiment. For non-aqueous applications, anhydrous DMSO or DMF are good choices.

  • Degas the Solvent: Before use, degas the solvent to remove dissolved oxygen.

  • Weighing and Dissolution: Perform these steps as quickly as possible to minimize exposure to atmospheric moisture and oxygen.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Purge the headspace of the vials with an inert gas before sealing.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, the most probable degradation pathways under forced conditions (e.g., stress testing) would be:

  • Oxidation: The primary amine could be oxidized to a nitroso or nitro derivative, or could be involved in coupling reactions. The pyrazole ring is also susceptible to oxidative cleavage under harsh conditions.

  • Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH and heat could potentially lead to ring-opening.

  • Photodegradation: Exposure to UV light could induce radical reactions, leading to dimerization or other complex transformations.[11]

Q4: How can I set up a simple study to assess the stability of this compound in my experimental conditions?

A4: You can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[12]

  • Protocol Overview:

    • Prepare solutions of the compound in your experimental buffer or solvent.

    • Expose these solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C

      • Basic: 0.1 M NaOH at room temperature

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 60°C (in solution)

      • Photolytic: Expose to UV light

    • Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored at -20°C.

    • This will help you identify the conditions under which your compound is least stable and develop a stability-indicating analytical method.

IV. Visualized Workflows and Pathways

Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (e.g., new peaks, color change) check_pH Is the solution buffered? start->check_pH check_temp Was the solution exposed to high temperatures? check_pH->check_temp Yes buffer_solution Action: Buffer solution to pH 4-7. Re-evaluate stability. check_pH->buffer_solution No check_light_air Was the solution exposed to light and/or air? check_temp->check_light_air No reduce_temp Action: Prepare and store solutions at low temperature (-20°C or below). Aliquot to avoid freeze-thaw cycles. check_temp->reduce_temp Yes further_investigation Issue persists. Perform forced degradation study to identify specific stress factors. check_light_air->further_investigation No protect_solution Action: Use degassed solvents. Store under inert gas. Protect from light. check_light_air->protect_solution Yes end Compound is Stable buffer_solution->end Issue Resolved reduce_temp->end Issue Resolved protect_solution->end Issue Resolved G cluster_main Oxidative Degradation cluster_products Potential Degradation Products parent 1-Propyl-1H-pyrazol-4-ylamine (in solution) oxidizing_agent [O] (Air, Light, Metal Ions) parent->oxidizing_agent product1 Quinone-imine type species oxidizing_agent->product1 product2 Azo-dimer oxidizing_agent->product2 product3 Ring-oxidized products oxidizing_agent->product3

Caption: A simplified schematic of potential oxidative degradation.

V. References

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  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • Baxter, A. D., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.

  • Chen, J., et al. (2021). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. Journal of Analytical Toxicology, 45(9), 1016-1022. [Link]

  • Meher, M. K. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical Research and Development, 6(4), 21-29. [Link]

  • Nevzorov, G. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]

  • Rojas-Montoya, C. A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Organic & Biomolecular Chemistry, 22(1), 28-41. [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences), 38(1), 1-18. [Link]

  • Wang, Y., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 143(31), 12056-12061. [Link]

  • Narang, A. S., & Desai, D. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Development and Technology, 21(1), 1-15. [Link]

  • Kong, A., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 14(1), 1-13. [Link]

  • Sampedro, D., et al. (2014). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 16(14), 6525-6533. [Link]

  • Klapötke, T. M., et al. (2018). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal, 13(12), 1586-1594. [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Molecules, 21(11), 1475. [Link]

  • Narang, A. S., & Desai, D. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2661-2675. [Link]

  • Verhelst, S. H. L., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(1), 179-183. [Link]

  • Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical Research and Development, 6(4), 21-29. [Link]

  • Kong, A., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 14(1), 1-13. [Link]

  • JETIR. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DEXLANSOPRAZOLE BY RP-HPLC METHOD IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Evener, P. A., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1544. [Link]

  • Singh, U. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1645-1667. [Link]

  • Chen, K., et al. (2024). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters, 26(1), 205-210. [Link]

  • Fichez, J., et al. (2012). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Preparations and Procedures International, 44(4), 325-351. [Link]

  • Shul'pin, G. B., & Shul'pina, L. S. (2019). The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. Journal of Molecular Catalysis A: Chemical, 475, 110488. [Link]

  • Korabecny, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 24(21), 3956. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Journal of the Serbian Chemical Society, 76(2), 157-193. [Link]

  • Neuenfeld, S., et al. (2017). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 57, 1393-1398. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Mulakayala, N., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2012(1), 478-518. [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16000-16012. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. As a Senior Application Scientist, my goal is to provide y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the reaction mechanisms and potential pitfalls. This document will equip you to troubleshoot common issues, minimize impurities, and ensure the integrity of your synthesis.

I. Synthetic Strategy Overview

The most practical and scalable synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride typically follows a two-step sequence starting from commercially available 4-nitropyrazole. This strategy involves:

  • N-Alkylation: Regioselective propylation of the pyrazole nitrogen.

  • Nitro Group Reduction: Conversion of the nitro group to the primary amine.

  • Salt Formation: Preparation of the dihydrochloride salt for improved stability and handling.

This guide will focus on a common and effective method for the N-alkylation step: the Mitsunobu reaction, followed by a standard catalytic hydrogenation for the nitro reduction.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: My final product shows an extra set of peaks in the 1H NMR, suggesting an isomeric impurity.

Potential Cause:

The most likely culprit is the formation of the undesired regioisomer, 3-propyl-4-nitropyrazole, during the N-alkylation step. While the alkylation of 4-substituted pyrazoles generally favors the N1 position, the formation of the N2 isomer can occur, leading to a mixture of 1-propyl- and 2-propyl-4-nitropyrazole intermediates.[1] This isomeric impurity will then be carried through the subsequent reduction and salt formation steps.

Troubleshooting Protocol:

  • Confirm the Isomer:

    • Carefully analyze the 1H and 13C NMR spectra of your intermediate and final product. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the 1- and 2-substituted isomers.

    • If available, 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships, confirming the presence of the undesired isomer.

  • Optimize the Alkylation Reaction:

    • Reaction Temperature: Lowering the reaction temperature during the Mitsunobu reaction can sometimes improve regioselectivity.

    • Solvent: While THF is common, exploring other solvents like dichloromethane or toluene might influence the isomeric ratio.

    • Alternative Alkylation Methods: If regioselectivity remains an issue, consider alternative N-alkylation strategies that may offer better control.

  • Purification of the Intermediate:

    • It is highly recommended to purify the 1-propyl-4-nitropyrazole intermediate before proceeding to the reduction step.

    • Column Chromatography: Silica gel chromatography is often effective in separating the N1 and N2 isomers. A gradient elution system, for example, with hexanes and ethyl acetate, should be optimized to achieve good separation.

Problem 2: The final product is discolored (yellow, brown, or pinkish).

Potential Causes:

  • Residual Nitroaromatic Compounds: Incomplete reduction of the 1-propyl-4-nitropyrazole intermediate can result in a yellow or brownish tint in the final product. Nitroaromatics are often colored.

  • Oxidation of the Amine: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities over time.

  • Impurities from the Dihydrochloride Salt Formation: The use of impure hydrochloric acid or the presence of certain metal impurities can sometimes lead to discoloration.[2]

Troubleshooting Protocol:

  • Ensure Complete Reduction:

    • Monitor the reduction reaction by TLC or LC-MS to ensure the complete disappearance of the starting nitro compound.[3]

    • If the reaction appears sluggish, consider increasing the catalyst loading or the hydrogen pressure (for catalytic hydrogenation). For metal/acid reductions, ensure sufficient equivalents of the reducing agent are used.[4]

  • Minimize Air Exposure:

    • Once the amine is formed, it's best to handle it under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during work-up and purification.

    • Store the purified free amine under an inert atmosphere and in a cool, dark place if it is not immediately converted to the salt.

  • Purification of the Final Product:

    • Recrystallization: This is the most effective method for removing colored impurities. Experiment with different solvent systems. For the dihydrochloride salt, a mixture of a protic solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often a good starting point.[5]

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The solution should then be filtered through celite before recrystallization.

Problem 3: The yield of the final product is consistently low.

Potential Causes:

  • Inefficient Mitsunobu Reaction: The Mitsunobu reaction can be sensitive to reaction conditions and the purity of reagents.[6]

  • Incomplete Nitro Reduction: As mentioned, if the reduction is not complete, the yield of the desired amine will be lower.

  • Loss of Product During Work-up and Purification: The dihydrochloride salt can be highly water-soluble, leading to losses during aqueous work-up steps.[5]

Troubleshooting Protocol:

  • Optimize the Mitsunobu Reaction:

    • Reagent Quality: Use freshly opened or purified triphenylphosphine and azodicarboxylate.

    • Order of Addition: Typically, the alcohol, carboxylic acid (if applicable), and triphenylphosphine are mixed first, and the azodicarboxylate is added slowly at a low temperature.

    • Stoichiometry: Ensure accurate stoichiometry of all reagents.

  • Drive the Reduction to Completion:

    • Use appropriate reaction monitoring techniques (TLC, LC-MS) to confirm the reaction endpoint.

  • Minimize Losses During Work-up:

    • When performing an aqueous work-up of the free amine, saturate the aqueous layer with sodium chloride to decrease the solubility of the amine.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

    • When precipitating the dihydrochloride salt, ensure the solution is sufficiently concentrated and cooled to maximize precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this synthesis and how can they be minimized from the start?

A1: The most common impurities, and strategies to minimize them, are summarized in the table below:

ImpuritySourceMinimization Strategy
2-Propyl-1H-pyrazol-4-ylamineRegioisomeric alkylationOptimize N-alkylation conditions (temperature, solvent) and purify the N-propyl-4-nitropyrazole intermediate by chromatography.
1-Propyl-4-nitropyrazoleIncomplete reductionMonitor the reduction reaction to completion. Use a fresh, active catalyst for hydrogenation.
Triphenylphosphine oxideMitsunobu reaction byproductThis is an unavoidable byproduct. It can be removed by chromatography or sometimes by precipitation from a non-polar solvent.
Reduced azodicarboxylateMitsunobu reaction byproductAnother unavoidable byproduct. It is typically removed during aqueous work-up or chromatography.
Unreacted 4-nitropyrazoleIncomplete alkylationEnsure the Mitsunobu reaction goes to completion. Purify the intermediate.
Residual SolventsWork-up and purificationDry the final product under high vacuum for an extended period.

Q2: What are the recommended analytical techniques for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • 1H and 13C NMR Spectroscopy: To confirm the structure of the desired product and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and identify the molecular weights of any impurities.

  • Elemental Analysis (CHN Analysis): To confirm the elemental composition of the final salt, which provides strong evidence for its purity and correct salt formation.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q3: Can I use a different method for the N-alkylation of 4-nitropyrazole?

A3: Yes, while the Mitsunobu reaction is a good option, other methods can be employed:

  • Direct Alkylation with an Alkyl Halide: Reacting 4-nitropyrazole with an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile) is a common alternative.[7] However, this method can also lead to the formation of the regioisomeric product, and reaction conditions need to be carefully optimized.

Q4: Are there alternative methods for the reduction of the nitro group?

A4: Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up. However, other methods are also effective:

  • Metal/Acid Reduction: Using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and robust method for nitro group reduction.[4] A potential drawback is the need to remove metal salts during the work-up.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a convenient alternative to using gaseous hydrogen.

Q5: How can I ensure the formation of the dihydrochloride salt and not the monohydrochloride?

A5: The pyrazole ring has two nitrogen atoms, and the 4-amino group also has a nitrogen atom. However, in the case of 1-Propyl-1H-pyrazol-4-ylamine, the N1 nitrogen is alkylated and the N2 nitrogen is significantly less basic than the 4-amino group. Therefore, protonation will preferentially occur at the 4-amino group and the more basic N2 of the pyrazole ring. To ensure the formation of the dihydrochloride salt:

  • Use at least two equivalents of hydrochloric acid relative to the 1-Propyl-1H-pyrazol-4-ylamine.

  • The HCl is typically added as a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane) to a solution of the free amine in a suitable solvent (e.g., ethanol, methanol).

  • The formation of a precipitate is a good indication of salt formation. The precipitate can then be collected by filtration, washed with a cold, non-polar solvent, and dried.

IV. Visualizing the Synthesis and Potential Pitfalls

Synthetic Workflow

G cluster_0 Step 1: N-Alkylation (Mitsunobu Reaction) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Dihydrochloride Salt Formation A 4-Nitropyrazole D 1-Propyl-4-nitropyrazole A->D THF, 0 °C to RT B 1-Propanol B->D C PPh3, DIAD C->D E 1-Propyl-4-nitropyrazole G 1-Propyl-1H-pyrazol-4-ylamine E->G Methanol or Ethanol F H2, Pd/C F->G H 1-Propyl-1H-pyrazol-4-ylamine J 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride H->J Ethanol or Ether I 2 eq. HCl I->J G cluster_0 N-Alkylation Side Reaction cluster_1 Incomplete Reduction cluster_2 Oxidation of Product A 4-Nitropyrazole C 2-Propyl-4-nitropyrazole (Regioisomer) A->C B 1-Propanol, PPh3, DIAD B->C D 1-Propyl-4-nitropyrazole F Unreacted 1-Propyl-4-nitropyrazole D->F E H2, Pd/C (insufficient) E->F G 1-Propyl-1H-pyrazol-4-ylamine I Colored Oxidation Products G->I H Air (O2) H->I

Caption: Key pathways leading to common impurities in the synthesis.

V. References

  • Dousson, C. B., Heron, N. M., & Hill, G. B. (2005). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Synthesis, 2005(11), 1817-1821.

  • Valiullin, V. A., & Ivakhnenko, T. E. (2004). Synthesis of 4-aminopyrazole and its derivatives. Doklady Chemistry, 399(4-6), 214-216.

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-177). Italian Society of Chemistry.

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • Google Patents. (2005). N-alkylation method of pyrazole. EP0749963A1. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US20210009566A1. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Han, Y., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(12), 3297.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 1-32.

  • Eldin, S. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3783.

  • Aziz, M. A., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society, 96(11), 1431-1442.

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (1987). Removal of impurities from amines. US4661634A. Retrieved from

  • Open Access LMU. (2019). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Retrieved from [Link]

  • Google Patents. (2017). Process for preparation of aminopyrazole. WO2017060787A1. Retrieved from

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Publications. (2015). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 115(1), 1-103.

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-NITRO-1-PHENYLPYRAZOLE. Retrieved from [Link]

  • Underwood, T. J., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4788.

  • Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. Retrieved from [Link]

  • Google Patents. (1966). 4-nitropyrazoles. US3294814A. Retrieved from

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • VU Study Tour. (2016). Mitsunobu Reaction in My Chemistry. Retrieved from [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1399-1422.

  • Journal of the Chemical Society, Perkin Transactions 1. (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Retrieved from [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for Aminopyrazole Hydrochlorides

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Troubleshooting the Purification of Aminopyrazole Hydrochlorides Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Troubleshooting the Purification of Aminopyrazole Hydrochlorides

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to common challenges encountered during the purification of aminopyrazole hydrochlorides. The unique physicochemical properties of these heterocyclic amines often require a nuanced approach that goes beyond standard protocols. Here, we will explore the causality behind experimental choices to empower you with the knowledge to refine your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude aminopyrazole hydrochloride?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the condensation of β-ketonitriles with hydrazines, can lead to several predictable impurities.[1]

  • Unreacted Starting Materials: Residual β-ketonitrile or hydrazine starting materials are common.

  • Regioisomers: If a substituted hydrazine is used, the reaction can produce regioisomeric pyrazoles, which often have very similar polarities, making them difficult to separate.

  • Byproducts from Side Reactions: Dimerization of reactants or solvent-related impurities can also be present. For instance, reactions involving malononitrile can sometimes yield dimeric byproducts before cyclization with hydrazine.[1]

  • Residual Solvents: Solvents used in the synthesis or workup (e.g., ethanol, toluene, ethyl acetate) are frequently trapped in the crude solid.

  • Inorganic Salts: Salts from basic or acidic washes (e.g., sodium sulfate, sodium chloride) may persist.

Understanding the likely impurities is the first step in designing an effective purification strategy. Analytical techniques such as LC-MS are invaluable for identifying the nature of these impurities before attempting purification.[2]

Q2: Why is my aminopyrazole hydrochloride salt so hygroscopic and difficult to handle?

A: The hygroscopicity of hydrochloride salts is a well-documented challenge in pharmaceutical development and is often attributed to the high electronegativity of the chloride ion.[3] This makes it a strong hydrogen bond acceptor, readily interacting with atmospheric moisture.[3] The presence of multiple nitrogen atoms in the pyrazole ring, which can also participate in hydrogen bonding, can exacerbate this issue.

At higher relative humidity, the salt can form hydrates, leading to changes in physical properties like flowability and making accurate weighing difficult.[3] If hygroscopicity is a major issue, consider these options:

  • Work in a controlled environment: Use a glove box with a dry atmosphere (nitrogen or argon).

  • Alternative salt forms: Explore other salt forms (e.g., mesylate, tosylate, or co-crystals) which may exhibit lower hygroscopicity.[3][4] However, this requires careful screening as each salt will have a unique solubility and stability profile.[4]

  • Use the freebase: If the subsequent reaction or formulation allows, converting the salt back to the freebase immediately before use might be the most practical approach.

Q3: How do I choose the right purification strategy: Recrystallization, Column Chromatography, or an Acid-Base Wash?

A: The optimal strategy depends on the purity of your crude material and the nature of the impurities. A logical workflow can help guide your decision.

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}

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: Specific Issues & Solutions

Recrystallization Issues

Q: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when impurities are inhibiting crystal nucleation.

Causality & Solution:

  • Cooling too quickly: Rapid cooling doesn't give molecules enough time to orient into a crystal lattice. Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Gentle scratching of the inside of the flask with a glass rod can initiate nucleation.

  • Solvent Polarity: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an oil. Solution: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol, isopropanol) and then slowly add a "poor" or anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) until the solution becomes turbid.[2] Heat to redissolve and then cool slowly. Isopropanol with the addition of diethyl ether is often a good starting point for hydrochloride salts.[2]

  • Presence of Impurities: Impurities can interfere with crystal formation. Solution: Try treating the hot solution with a small amount of activated charcoal to adsorb colored or greasy impurities before filtering and cooling.[2]

SolventBoiling Point (°C)Suitability for HCl Salts
Isopropanol (IPA)82.6Often preferred; good balance of solubility.[2]
Ethanol (EtOH)78.4Can be too soluble for many HCl salts, leading to low yield.[2]
Methanol (MeOH)64.7Highly polar; often too good of a solvent, use with an anti-solvent.
Acetonitrile82Can be effective, especially in binary systems.
Acetone56More often used as a wash or an anti-solvent.[2]
Diethyl Ether (Et₂O)34.6Common anti-solvent to precipitate the salt from an alcohol solution.[2]

Table 1: Common solvents for recrystallization of aminopyrazole hydrochlorides.

Column Chromatography Challenges

Q: My aminopyrazole is streaking badly on the silica gel column, leading to poor separation. Why?

A: Streaking of basic compounds like amines on silica gel is a classic problem. It is caused by the strong acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This interaction leads to irreversible adsorption, slow elution, and broad, tailing peaks, which ruins separation.[5]

Causality & Solution:

  • Acid-Base Interaction: The lone pair on the amine nitrogen interacts strongly with acidic protons on the silica surface. Solution: Neutralize the silica's acidity by adding a small amount of a competing base to your eluent.[5]

    • Triethylamine (Et₃N): Adding 0.5-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) is the most common solution. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aminopyrazole to elute symmetrically.

    • Ammonia: Using a solvent system containing ammonia (e.g., a gradient of Dichloromethane to 9:1 DCM/Methanol with 1% NH₄OH) is also highly effective.

  • Purify as the Salt: It is generally not advisable to run the hydrochloride salt directly on a standard silica gel column. The salt is highly polar and will likely stick to the origin or streak severely. The purification should be performed on the freebase .

Experimental Protocol: Converting HCl Salt to Freebase for Chromatography

  • Dissolution: Dissolve the aminopyrazole hydrochloride salt in water or a mixture of water and a polar organic solvent like methanol.

  • Basification: Cool the solution in an ice bath and slowly add an aqueous base (e.g., 2M NaOH, saturated NaHCO₃, or K₂CO₃ solution) while stirring until the pH is basic (pH 9-11).[6][7] The freebase may precipitate out if it is not soluble in water.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying & Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase.

  • Purification: Immediately purify the resulting freebase by column chromatography using an eluent containing a basic modifier as described above.

Salt Formation & Stability

Q: I've purified my aminopyrazole freebase, but when I try to form the hydrochloride salt by adding HCl, I get an oil or no precipitate at all. What went wrong?

A: Successful salt formation is a crystallization event and is highly dependent on solvent choice and the concentration of your product. Using aqueous HCl can introduce water, which may prevent precipitation if your salt is water-soluble.[8]

Causality & Solution:

  • Solvent Choice: The solvent must dissolve the freebase but not the hydrochloride salt.

  • Anhydrous Conditions: Water can prevent the salt from precipitating.

Experimental Protocol: Anhydrous HCl Salt Formation

  • Dissolve Freebase: Dissolve the purified aminopyrazole freebase in a suitable anhydrous solvent. Anhydrous diethyl ether (Et₂O), ethyl acetate, or isopropanol (IPA) are good starting points.[9]

  • Add Anhydrous HCl: While stirring, slowly add a solution of anhydrous HCl. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are ideal. Alternatively, you can bubble HCl gas through the solution.[9]

  • Precipitation: The hydrochloride salt should precipitate as a solid. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid by filtration, wash with a small amount of the anhydrous solvent (e.g., cold diethyl ether) to remove any excess acid, and dry under vacuum.

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}

Caption: Troubleshooting workflow for hydrochloride salt formation.

References

  • Purification of organic hydrochloride salt? - ResearchGate. (2017). ResearchGate. [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 357–373. [Link]

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Validation

Elucidating the Mechanism of Action of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is paramount. This guide provides a comprehensive, technically-grounded frame...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is paramount. This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride. Given the prevalence of the pyrazole scaffold in a multitude of targeted therapies, we hypothesize a primary activity as a protein kinase inhibitor.[1][2][3] This guide will objectively compare its potential performance with established alternatives and provide the supporting experimental methodologies to validate this hypothesis.

Introduction and Rationale

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a small molecule featuring a pyrazole core. This heterocyclic moiety is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs that target a wide array of proteins, most notably protein kinases.[4] The functionalization of the pyrazole ring can dictate target specificity and potency. Therefore, a systematic investigation into its MoA is crucial for identifying its therapeutic potential.

This guide proposes a logical, multi-tiered experimental approach to test the hypothesis that 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride functions as a kinase inhibitor. We will compare its activity profile against two well-characterized drugs:

  • Ravoxertinib (GDC-0994): A potent and selective inhibitor of ERK1 and ERK2 kinases, which also contains a substituted pyrazole ring.[4] Ravoxertinib will serve as our primary comparator for a kinase inhibition MoA.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, another enzyme target for some pyrazole-containing compounds, used here to demonstrate target specificity and to differentiate between distinct signaling pathways.[5][6][7]

The following sections will detail the experimental workflows designed to provide a comprehensive understanding of the compound's biological activity, from broad, unbiased screening to specific, in-cell target validation and downstream functional consequences.

Experimental Workflow for MoA Confirmation

The confirmation of a small molecule's MoA is a multi-step process. The workflow presented here is designed to be self-validating, with each stage providing evidence that informs the next.

Experimental_Workflow cluster_0 Phase 1: Broad Target Identification cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Downstream Pathway Analysis cluster_3 Phase 4: Cellular Phenotype Confirmation Kinome_Profiling Kinome-Wide Activity Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Profiling->CETSA Identifies potential kinase targets Western_Blot Western Blot for Pathway Modulation CETSA->Western_Blot Confirms direct binding to target in cells Viability_Assay Cell Viability/Proliferation Assay (MTT) Western_Blot->Viability_Assay Validates impact on signaling cascade Conclusion MoA Confirmed Viability_Assay->Conclusion Links MoA to cellular outcome

Caption: A four-phase experimental workflow for MoA confirmation.

Phase 1: Unbiased Kinase Target Identification

The initial step is to perform a broad screen to identify potential kinase targets. This is a crucial, unbiased approach to generate initial hypotheses.

Kinome Profiling

Causality: A kinome-wide profiling assay will test the ability of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride to inhibit the activity of a large panel of recombinant human kinases in vitro.[8][9][10] This provides a global view of the compound's selectivity. A highly selective compound will inhibit only a few kinases, while a less selective one will show activity against many.

Experimental Protocol: Kinase Activity Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, Ravoxertinib, and Celecoxib in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the test compounds at a final concentration (e.g., 1 µM) to the reaction buffer. Include a DMSO-only control (vehicle) and a known broad-spectrum kinase inhibitor like staurosporine as a positive control.

  • Kinase and Substrate Addition: Add the specific recombinant kinase and its corresponding substrate to each well.

  • ATP Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to allow for the detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Kinome Profiling Results

CompoundTarget Kinase(s) with >90% Inhibition at 1 µMSelectivity Score (Ssel)
1-Propyl-1H-pyrazol-4-ylamine dihydrochlorideHypothetical: ERK1, ERK2, CDK2Hypothetical: 2.8
RavoxertinibERK1, ERK21.5
CelecoxibNone>10

Selectivity score (Ssel) is a measure of compound selectivity, with lower values indicating higher selectivity.[8]

Phase 2: Confirming Target Engagement in a Cellular Context

A positive result in an in vitro kinase assay does not guarantee that the compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target binding in intact cells.[11][12][13][14]

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can infer direct target engagement.

CETSA_Workflow Cell_Culture 1. Culture cells Compound_Treatment 2. Treat cells with compound or vehicle Cell_Culture->Compound_Treatment Heating 3. Heat cell aliquots to a range of temperatures Compound_Treatment->Heating Lysis 4. Lyse cells Heating->Lysis Centrifugation 5. Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot 6. Analyze soluble fraction by Western Blot for target protein Centrifugation->Western_Blot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or a cancer cell line with an active MAPK pathway like A375) to ~80% confluency. Treat the cells with 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride (e.g., 10 µM), Ravoxertinib (1 µM), or DMSO for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase (e.g., ERK2) by Western blot.

Data Presentation: CETSA Results

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the binding compound, indicating stabilization.

CompoundTarget ProteinApparent Melting Temperature (Tm)ΔTm (vs. DMSO)
DMSOERK252°C-
1-Propyl-1H-pyrazol-4-ylamine dihydrochlorideERK2Hypothetical: 58°C+6°C
RavoxertinibERK260°C+8°C
DMSOCOX-255°C-
CelecoxibCOX-262°C+7°C
1-Propyl-1H-pyrazol-4-ylamine dihydrochlorideCOX-2Hypothetical: 55°C0°C

Phase 3: Analysis of Downstream Signaling Pathways

Confirming that a compound binds to a kinase is only part of the story. We must also demonstrate that this binding event leads to the inhibition of the kinase's function, which is to phosphorylate its downstream substrates.

Western Blot for Pathway Modulation

Causality: If 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride inhibits a kinase, we expect to see a decrease in the phosphorylation of its downstream substrates. For the hypothesized ERK1/2 inhibition, we would look at the phosphorylation status of ERK itself (as it is activated by an upstream kinase) and its substrates.[15][16][17]

MAPK_Pathway cluster_0 Hypothesized Inhibition Point Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibitor 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride Ravoxertinib Inhibitor->ERK

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Western Blot

  • Cell Treatment: Seed cells (e.g., A375) and serum-starve them overnight. Pre-treat with 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, Ravoxertinib, Celecoxib, or DMSO for 1-2 hours. Stimulate the cells with a growth factor (e.g., EGF or PMA) for 15-30 minutes to activate the MAPK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Western Blot Analysis

Compoundp-ERK Levels (relative to stimulated control)Total ERK Levels
DMSO (unstimulated)0.11.0
DMSO (stimulated)1.01.0
1-Propyl-1H-pyrazol-4-ylamine dihydrochlorideHypothetical: 0.21.0
Ravoxertinib0.11.0
Celecoxib1.01.0

Phase 4: Correlating MoA with Cellular Phenotype

The final step is to demonstrate that the observed target engagement and pathway modulation translate into a measurable cellular effect. If the compound inhibits a pathway involved in cell proliferation, we would expect it to reduce cell viability.

Cell Viability Assay (MTT)

Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18][19][20][21] A compound that inhibits a pro-proliferative pathway like the MAPK pathway should reduce the number of viable cells over time.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, Ravoxertinib, and Celecoxib. Include a DMSO control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Cell Viability Results

CompoundCell LineIC50 (µM)
1-Propyl-1H-pyrazol-4-ylamine dihydrochlorideA375Hypothetical: 5.2
RavoxertinibA3750.5
CelecoxibA375>100

Conclusion and Interpretation

References

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